H-0104 dihydrochloride
Description
Properties
Molecular Formula |
C15H20BrCl2N3O2S |
|---|---|
Molecular Weight |
457.2 g/mol |
IUPAC Name |
4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C15H18BrN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1 |
InChI Key |
HVNZBMLWOCZURY-IDMXKUIJSA-N |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H-0104 Dihydrochloride; H 0104 Dihydrochloride; H0104 Dihydrochloride; H-0104 2HCl; H 0104 2HCl; H0104 2HCl; |
Origin of Product |
United States |
Foundational & Exploratory
H-0104 Dihydrochloride for Glaucoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). A critical target for therapeutic intervention is the conventional aqueous humor outflow pathway, primarily through the trabecular meshwork (TM). Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as a promising class of drugs that directly target the TM to increase aqueous humor outflow and thereby lower IOP. This technical guide provides an in-depth overview of H-0104 dihydrochloride (B599025), a ROCK inhibitor investigated for its potential in glaucoma treatment. While specific clinical data for H-0104 dihydrochloride remains limited, this guide will draw upon the broader knowledge of ROCK inhibitors to detail their mechanism of action, relevant signaling pathways, and key experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel glaucoma therapies.
Introduction to this compound and ROCK Inhibition in Glaucoma
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Its therapeutic potential in glaucoma stems from its ability to lower intraocular pressure by enhancing the outflow of aqueous humor through the trabecular meshwork. The development code DE-104 has been used in clinical trials for this compound. While detailed clinical trial results for this compound are not yet widely published, the mechanism of action is understood to be consistent with other well-characterized ROCK inhibitors, such as Ripasudil and Netarsudil, which are already in clinical use for glaucoma.
The primary pathology in many forms of glaucoma is an increase in outflow resistance within the trabecular meshwork, leading to elevated IOP. ROCK inhibitors address this by inducing relaxation of the TM cells, altering the cellular cytoskeleton, and modifying the extracellular matrix, all of which contribute to an increased outflow facility.
Chemical Structure of this compound:
-
Chemical Name: (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride[1]
-
CAS Number: 913636-88-1[1]
-
Molecular Formula: C15H20BrCl2N3O2S[1]
-
Molecular Weight: 457.21 g/mol
Mechanism of Action: The Rho/ROCK Signaling Pathway in the Trabecular Meshwork
The Rho GTPase/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility. In the trabecular meshwork, this pathway plays a key role in maintaining contractile tone, which influences the resistance to aqueous humor outflow.
Signaling Pathway Overview:
Extracellular signals, such as growth factors and mechanical stress, can activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) then binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets that ultimately lead to increased actomyosin (B1167339) contractility and cellular stiffness. This increased contractility in the trabecular meshwork cells is thought to reduce the intercellular spaces and decrease the porosity of the tissue, thereby impeding aqueous humor outflow and increasing IOP.
This compound, as a ROCK inhibitor, directly interferes with this pathway by blocking the kinase activity of ROCK. This inhibition prevents the phosphorylation of downstream targets, leading to the disassembly of actin stress fibers, reduction of focal adhesions, and overall relaxation of the trabecular meshwork cells. The consequence is an increase in the effective filtration area and a decrease in outflow resistance, resulting in lower IOP.
Caption: Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.
Quantitative Data on ROCK Inhibitor Efficacy
While specific, publicly available quantitative data from late-stage clinical trials for this compound (DE-104) is limited, data from studies of other approved ROCK inhibitors, Ripasudil and Netarsudil, provide a benchmark for the potential efficacy of this class of drugs.
Table 1: Summary of IOP-Lowering Efficacy of Approved ROCK Inhibitors
| Drug (Concentration) | Study Population | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Citation(s) |
| Ripasudil (0.4%) | Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) on maximal tolerated medical therapy | 18.3 ± 2.1 | 3.2 at 1 week, 5.8 at 2 weeks | 17.4% at 1 week, 31.6% at 2 weeks | [2] |
| Ripasudil (0.4%) | POAG on maximal medical therapy | 21.04 ± 2.5 | 2.9 at 3 months | 16.8% at 3 months | [3] |
| Ripasudil (0.4%) | Newly diagnosed POAG (monotherapy) | Not specified | 2.3 | Not specified | [4] |
| Netarsudil (0.02%) | Open-Angle Glaucoma or Ocular Hypertension | 21.1 ± 5.8 (OAG), 19.4 ± 5 (MMG) | 4.8 (OAG), 3.2 (MMG) after 4-8 weeks | Not specified | [5] |
| Netarsudil (0.02%) | Glaucoma patients | Not specified | 3.67 ± 4.91 at 1 month, 3.91 ± 4.83 at 3 months | Not specified | [6] |
| Netarsudil (0.02%) | Glaucoma patients on maximal tolerated medical therapy | 19.5 ± 5.6 | 3.53 | 17% | [7] |
| Netarsudil (0.02%) | Open-Angle Glaucoma or Ocular Hypertension (Baseline IOP <25 mmHg) | Not specified | 3.9 to 4.7 | Not specified | [8] |
Note: The study designs, patient populations, and baseline IOPs vary across these studies, which can influence the reported efficacy.
Key Experimental Protocols for Evaluating this compound
The preclinical and clinical evaluation of a novel ROCK inhibitor like this compound involves a series of standardized in vitro and in vivo experiments to assess its efficacy, mechanism of action, and safety.
In Vitro Assays
Objective: To determine the direct effects of this compound on trabecular meshwork cells.
Experimental Workflow for In Vitro Evaluation:
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Detailed Methodologies:
-
Human Trabecular Meshwork (HTM) Cell Culture:
-
Isolate primary HTM cells from donor eyes.
-
Culture the cells in appropriate media until confluent.
-
Characterize the cells by their typical morphology and expression of TM-specific markers.
-
-
Immunocytochemistry for Cytoskeletal Changes:
-
Plate HTM cells on coverslips and treat with varying concentrations of this compound.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin (B8060827) and for focal adhesions using antibodies against proteins like vinculin or paxillin.
-
Visualize the cells using fluorescence microscopy to assess changes in stress fibers and focal adhesions.[9][10][11]
-
-
Collagen Gel Contraction Assay:
-
Embed HTM cells in a collagen matrix in a 24-well plate.
-
Allow the gels to polymerize and then detach them from the sides of the well.
-
Add media containing different concentrations of this compound.
-
Measure the diameter of the collagen gels at various time points to quantify cell-mediated contraction. A reduction in gel contraction indicates a relaxant effect of the drug.[12]
-
-
Western Blotting for ROCK Pathway Proteins:
-
Treat HTM cells with this compound for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated myosin light chain (p-MLC), total MLC, and other relevant pathway proteins.
-
Use appropriate secondary antibodies and a detection system (e.g., chemiluminescence) to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the drug on protein phosphorylation.[13][14][15][16]
-
In Vivo Animal Models
Objective: To evaluate the IOP-lowering efficacy and safety of topically administered this compound in relevant animal models.
Commonly Used Animal Models for Glaucoma Research:
-
Normotensive Monkeys (e.g., Cynomolgus): These are considered the gold standard for preclinical IOP studies due to the anatomical and physiological similarities of their eyes to human eyes.
-
Glaucomatous Monkey Models: Monkeys with naturally occurring or experimentally induced glaucoma provide a more disease-relevant model.
-
Rodent Models (Rats and Mice): Used for initial screening and mechanistic studies. Glaucoma can be induced by various methods, including injection of microbeads into the anterior chamber to obstruct outflow.[17]
-
Rabbit Models: Often used for ocular irritation and safety studies, as well as for initial efficacy screening.
Methodology for IOP Measurement and Outflow Facility in Monkeys:
-
Animal Acclimatization and Baseline Measurements: Acclimate the monkeys to the experimental procedures. Measure baseline IOP at multiple time points using a calibrated tonometer (e.g., pneumatonometer).
-
Drug Administration: Administer a single drop of this compound ophthalmic solution of varying concentrations to one eye, with the contralateral eye receiving a vehicle control.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Outflow Facility Measurement (Two-Level Constant Pressure Perfusion):
-
Anesthetize the monkey and cannulate the anterior chamber with two needles.
-
One needle is connected to a pressure transducer to monitor IOP, and the other is connected to an infusion pump.
-
Infuse a saline solution at a constant pressure to maintain a steady-state IOP.
-
The rate of infusion required to maintain this pressure is equal to the rate of aqueous humor outflow.
-
Repeat the measurement at a second, higher pressure.
-
The change in flow rate divided by the change in pressure gives the outflow facility.[18][19]
-
Conclusion and Future Directions
This compound, as a member of the ROCK inhibitor class, holds significant promise for the treatment of glaucoma. Its mechanism of action, directly targeting the trabecular meshwork to increase aqueous humor outflow, addresses a primary cause of elevated IOP. While specific clinical data for this compound is not yet extensively available, the established efficacy and safety profiles of other ROCK inhibitors provide a strong rationale for its continued investigation.
Future research should focus on:
-
The publication of well-controlled clinical trial data to establish the efficacy and safety of this compound in diverse patient populations.
-
Head-to-head comparative studies with other IOP-lowering medications.
-
Investigations into the potential neuroprotective effects of this compound on retinal ganglion cells, a property suggested for other ROCK inhibitors.
-
The development of sustained-release formulations to improve patient adherence and provide more consistent IOP control.
The continued exploration of ROCK inhibitors like this compound is a vital component of the ongoing effort to develop more effective and targeted therapies for glaucoma, ultimately aiming to preserve vision in millions of individuals worldwide.
References
- 1. bio-fount.com [bio-fount.com]
- 2. Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effectiveness of Netarsudil as an Additional Therapy for Glaucoma in Patients Already on Maximally Tolerated Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 12. The Effects of ROCK Inhibitor on Prevention of Dexamethasone-Induced Glaucoma Phenotype in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 16. youtube.com [youtube.com]
- 17. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
H-0104 Dihydrochloride: An Investigative Technical Guide on its Potential Effects on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-0104 dihydrochloride (B599025), also known by its developmental code DE-104, is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that was investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Developed through a collaboration between Ube Industries, Ltd. and Santen Pharmaceutical Co., Ltd., the compound was identified as a promising candidate for ophthalmic use.[1] While several Phase 2 clinical trials were initiated to evaluate the safety and efficacy of an ophthalmic solution of DE-104, the detailed results and quantitative data from these studies have not been made publicly available.
This technical guide provides a comprehensive overview of the known information on H-0104 dihydrochloride and its intended mechanism of action. Due to the limited availability of specific data on this compound, this document will also leverage information from other well-characterized ROCK inhibitors to describe the relevant signaling pathways, and potential experimental protocols that would be utilized in the evaluation of such a compound.
Introduction to this compound (DE-104)
This compound is a small molecule inhibitor of ROCK, an enzyme that plays a crucial role in regulating the contractility of the trabecular meshwork, the primary site of aqueous humor outflow.[1] By inhibiting ROCK, this compound was expected to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[1] Preclinical information suggests that this compound effectively reduces IOP when administered to monkey eyes.[2] However, it has been noted that this IOP-lowering effect may not be directly and solely attributable to ROCK inhibition, suggesting a potentially more complex or multifactorial mechanism of action.[2]
Clinical Development Program Overview (DE-104)
Santen Pharmaceutical Co., Ltd. initiated a series of Phase 2 clinical trials to investigate the dose-response relationship, safety, and efficacy of DE-104 ophthalmic solution in subjects with primary open-angle glaucoma or ocular hypertension. These studies were designed to compare different concentrations of DE-104 with a placebo and, in some cases, an active comparator, 0.005% latanoprost.[3][4]
Table 1: Summary of Initiated Phase 2 Clinical Trials for DE-104 Ophthalmic Solution
| ClinicalTrials.gov Identifier | Study Title | Interventions | Status (as of last update) |
| NCT00650338 | Safety and Efficacy Study of DE-104 Ophthalmic Solution to Treat Open-angle Glaucoma or Ocular Hypertension | DE-104 (low, medium, high conc.), Placebo, 0.005% latanoprost | Last update 2009, results not posted |
| NCT00868894 | Safety and Efficacy Study of DE-104 Ophthalmic Solution to Treat Open-angle Glaucoma or Ocular Hypertension | DE-104 (medium, high conc.), Placebo, 0.005% latanoprost | Last update 2009, results not posted |
| NCT00657579 | Safety and Efficacy Study of DE-104 Ophthalmic Solution to Treat Open-Angle Glaucoma or Ocular Hypertension | DE-104 (low, medium, high conc.), DE-104 vehicle | Last update 2009, results not posted |
| NCT00656240 | To Investigate the Safety and Efficacy of DE-104 Ophthalmic Solution to Treat Open-Angle Glaucoma or Ocular Hypertension | DE-104 ophthalmic solution, DE-104 vehicle | Last update 2009, results not posted |
As of the latest available information, the quantitative results from these trials have not been published in peer-reviewed literature or in the clinical trial registries.
Proposed Mechanism of Action: ROCK Inhibition in the Trabecular Meshwork
The primary mechanism by which ROCK inhibitors are understood to lower IOP is by increasing aqueous humor outflow through the conventional (trabecular) pathway. This is achieved by modulating the actin cytoskeleton of the trabecular meshwork and Schlemm's canal endothelial cells.
Signaling Pathway of ROCK in Trabecular Meshwork Contractility
The RhoA/ROCK signaling pathway is a key regulator of cellular tension and contractility. In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases outflow resistance and elevates IOP. ROCK inhibitors, such as this compound, are designed to counteract this process.
References
H-0104 Dihydrochloride: An In-depth Technical Guide on its Role in Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-0104 dihydrochloride (B599025) is a Rho-associated kinase (ROCK) inhibitor that has been investigated for its potential to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] By targeting the ROCK signaling pathway in the trabecular meshwork, H-0104 dihydrochloride is designed to increase the outflow of aqueous humor, thereby reducing IOP. This technical guide provides a comprehensive overview of the mechanism of action, effects on aqueous humor dynamics, and relevant experimental protocols for studying this compound and other ROCK inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this document incorporates representative data from other well-characterized ROCK inhibitors to provide a thorough understanding of this therapeutic class.
Introduction to Aqueous Humor Dynamics and Glaucoma
Aqueous humor is a clear fluid that fills the anterior and posterior chambers of the eye, playing a crucial role in maintaining IOP and nourishing avascular ocular tissues. A healthy eye maintains a delicate balance between aqueous humor production by the ciliary body and its drainage through two primary pathways:
-
Conventional (Trabecular) Pathway: The primary drainage route, where aqueous humor flows through the trabecular meshwork (TM), into Schlemm's canal (SC), and then into the episcleral venous circulation.
-
Unconventional (Uveoscleral) Pathway: A secondary route where aqueous humor flows through the ciliary muscle and sclera.
In glaucoma, particularly primary open-angle glaucoma (POAG), there is an increase in resistance to aqueous humor outflow through the trabecular meshwork, leading to elevated IOP and subsequent damage to the optic nerve.
This compound and the ROCK Signaling Pathway
This compound is a selective inhibitor of Rho-associated kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility, and plays a significant role in the contractility of trabecular meshwork cells.
Mechanism of Action:
-
Activation of RhoA: The small GTPase RhoA is activated by various upstream signals.
-
ROCK Activation: Activated RhoA binds to and activates ROCK.
-
Phosphorylation of Downstream Targets: ROCK phosphorylates several downstream targets, most notably myosin light chain (MLC) and myosin light chain phosphatase (MLCP). Increased phosphorylation of MLC leads to enhanced actin-myosin interaction, resulting in increased cell contraction and stiffness of the trabecular meshwork.
-
Inhibition by this compound: By inhibiting ROCK, this compound disrupts this cascade, leading to a decrease in MLC phosphorylation and subsequent relaxation of the trabecular meshwork cells. This relaxation is believed to increase the effective filtration area within the trabecular meshwork, reduce outflow resistance, and lower IOP.
Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells and the inhibitory effect of this compound.
Quantitative Data on the Effects of ROCK Inhibitors
While specific data for this compound is limited, the following tables provide representative quantitative data from studies on other well-characterized ROCK inhibitors, illustrating the expected therapeutic effects.
Table 1: Effect of ROCK Inhibitors on Intraocular Pressure (IOP) in Animal Models
| Compound | Animal Model | Concentration | Maximum IOP Reduction | Reference |
| Ripasudil (K-115) | Rabbit | 0.4% | 5.2 - 6.4 mmHg | [2] |
| Y-27632 | Rabbit | 10 mM | ~5 mmHg | [3] |
| Netarsudil | Mouse | - | 3.7 - 6.8 mmHg | [1] |
Table 2: Effect of ROCK Inhibitors on Aqueous Humor Outflow Facility
| Compound | Animal Model | Concentration | Increase in Outflow Facility | Reference |
| Y-27632 | Porcine Eyes (perfused) | 10-100 µM | 40% - 80% | [4] |
| Y-27632 | Human Eyes (perfused) | 50 µM | Significant increase | [5][6] |
| Netarsudil | Human Eyes (perfused) | 0.3 µM | Significant increase | [7] |
Detailed Experimental Protocols
The following protocols are standard methods for evaluating the effects of compounds like this compound on aqueous humor dynamics.
4.1. In Vivo Measurement of Intraocular Pressure
-
Objective: To determine the IOP-lowering efficacy of this compound in a relevant animal model.
-
Animal Model: Normotensive or hypertensive rabbits or non-human primates. Ocular hypertension can be induced by methods such as laser photocoagulation of the trabecular meshwork.
-
Procedure:
-
Acclimatize animals and obtain baseline IOP measurements using a calibrated tonometer (e.g., Tono-Pen).
-
Administer a single topical dose of this compound ophthalmic solution to one eye and a vehicle control to the contralateral eye.
-
Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
-
Data Analysis: Calculate the mean change in IOP from baseline for both treated and control eyes. Statistical significance is determined using appropriate tests (e.g., paired t-test or ANOVA).
4.2. Ex Vivo Measurement of Outflow Facility
-
Objective: To directly measure the effect of this compound on the ease with which aqueous humor leaves the eye.
-
Model: Perfused anterior segments of human or porcine donor eyes.
-
Procedure:
-
Mount the anterior segment in a perfusion chamber.
-
Cannulate the anterior chamber and perfuse with a buffered saline solution at a constant pressure (e.g., 15 mmHg).
-
Measure the baseline flow rate to determine the initial outflow facility.
-
Switch the perfusate to a solution containing this compound at the desired concentration.
-
Continuously monitor the flow rate to determine the change in outflow facility over time.
-
-
Data Analysis: Calculate outflow facility (C) as the flow rate (Q) divided by the perfusion pressure (P). The percentage increase in outflow facility from baseline is then determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Santen Publishes its Annual Integrated Report “Santen Report 2024” [santen.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Latest IR Documents | Santen Pharmaceutical Co., Ltd. [santen.com]
- 5. Integrated Report (Annual Report) | Santen Pharmaceutical Co., Ltd. [santen.com]
- 6. santen.com [santen.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
H-0104 Dihydrochloride: A Deep Dive into its Role in Trabecular Meshwork Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of H-0104 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in modulating trabecular meshwork (TM) function to regulate intraocular pressure (IOP). Elevated IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2][3] The trabecular meshwork is the primary site of aqueous humor outflow, and its dysfunction is a key contributor to the development of ocular hypertension.[3][4][5] H-0104 dihydrochloride and other ROCK inhibitors represent a targeted therapeutic approach to enhance aqueous humor outflow by directly acting on the diseased tissue.[6][7]
The Rho/ROCK Signaling Pathway in Trabecular Meshwork Physiology and Pathophysiology
The Rho GTPase/Rho kinase (ROCK) signaling pathway is a critical regulator of cellular processes within the trabecular meshwork, including cell contraction, actin cytoskeleton organization, and extracellular matrix (ECM) deposition.[1] In glaucomatous TM, this pathway is often hyperactivated, leading to increased TM stiffness, reduced aqueous humor outflow, and consequently, elevated IOP.[6][7]
ROCK activation leads to the phosphorylation of several downstream targets, including Myosin Light Chain (MLC) and LIM kinase.[1][7] Phosphorylation of MLC inhibits myosin light chain phosphatase, promoting the interaction of actin and myosin and leading to increased cell contraction.[1] Simultaneously, ROCK-mediated activation of LIM kinase results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin stress fibers, contributing to cellular rigidity.[1]
This compound, as a ROCK inhibitor, directly counteracts these pathological changes. By inhibiting ROCK, it promotes the dephosphorylation of MLC and activates cofilin, leading to the disassembly of actin stress fibers and a reduction in TM cell contractility.[6][7][8] This cellular relaxation of the TM increases the effective filtration area for aqueous humor, thereby enhancing outflow facility and lowering IOP.[7][9]
Quantitative Effects of ROCK Inhibition on Trabecular Meshwork Function
While specific quantitative data for this compound is limited in the provided search results, the effects of other well-studied ROCK inhibitors like Y-27632 and netarsudil (B609535) provide valuable insights into the expected functional outcomes.
| Parameter | Drug | Concentration | Effect | Reference |
| Intraocular Pressure (IOP) | This compound | Not Specified | Significant IOP-lowering activity in monkeys | [9] |
| Outflow Resistance | Other ROCK inhibitors (AR-12286, netarsudil, H-1152, Y-39983, AMA-0076) | Not Specified | Up to 65% reduction in outflow resistance in postmortem porcine eyes | [7] |
| Collagen Gel Contraction | Y-27632 | Dose-dependent | Significant inhibition of TM cell-mediated collagen gel contraction | [8] |
| Cell Adhesion | Y-27632 | Dose-dependent | Promoted TM cell adhesiveness to fibronectin and collagen type I | [8] |
| Nitric Oxide (NO) Production | Y-27632 | 25 µM | Significant increase in NO production in TM cells | [10] |
| Permeability of TM Cell Monolayer | Y-27632 | 10 µM and 25 µM | Significant increase in permeability | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate investigation of this compound's effects on trabecular meshwork function. Below are methodologies for key experiments based on established practices in the field.
Human Trabecular Meshwork (hTM) Cell Culture
-
Isolation: Primary hTM cells are isolated from donor human corneoscleral rims obtained from eye banks. The TM tissue is carefully dissected under a microscope.[11][12]
-
Culture: The dissected TM tissue is placed in a culture dish with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.[12][13] Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Passaging: When cells reach 70-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture dish.[12]
In Vitro Model of Glaucoma
-
Induction: To mimic glaucomatous conditions, cultured hTM cells are often treated with Transforming Growth Factor-beta 2 (TGF-β2). TGF-β2 is known to increase the expression of extracellular matrix proteins and induce cytoskeletal changes characteristic of glaucoma.[1]
-
Treatment: TGF-β2 stimulated hTM cells are then incubated with this compound at various concentrations for a specified period (e.g., 24 hours) to assess its effects on the induced pathological changes.[1]
Immunofluorescence Staining for Cytoskeletal Changes
-
Fixation and Permeabilization: hTM cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are then incubated with primary antibodies against proteins of interest, such as alpha-smooth muscle actin (α-SMA) to visualize stress fibers, and paxillin (B1203293) to identify focal adhesions.[6]
-
Visualization: Fluorescently labeled secondary antibodies are used for visualization under a fluorescence microscope. The nuclei are counterstained with DAPI.[13]
Western Blot Analysis for Protein Expression
-
Protein Extraction: Total protein is extracted from treated and untreated hTM cells using a suitable lysis buffer.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated Myosin Light Chain, cofilin) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[1]
Collagen Gel Contraction Assay
-
Gel Preparation: A solution of type I collagen is prepared and mixed with cultured hTM cells. The mixture is then allowed to polymerize in a culture dish.
-
Treatment and Measurement: The collagen gels are detached from the dish and treated with different concentrations of this compound. The change in gel diameter is measured over time to quantify the extent of cell-mediated contraction.[8]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells.
Caption: Workflow for evaluating this compound in vitro.
Conclusion
This compound and other ROCK inhibitors hold significant promise as therapeutic agents for glaucoma. By targeting the fundamental pathobiology of the trabecular meshwork, these compounds can restore normal aqueous humor outflow and effectively lower intraocular pressure. Further research focusing on the specific quantitative effects and long-term efficacy of this compound is warranted to fully elucidate its potential in the management of glaucoma. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to advance our understanding of this important class of drugs.
References
- 1. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-Associated Protein Kinase Inhibitor Treatment Promotes Proliferation and Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trabecular meshwork: Structure, function and clinical implications. A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allaboutvision.com [allaboutvision.com]
- 6. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 7. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho-associated protein kinase inhibitor, Y-27632, induces alterations in adhesion, contraction and motility in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparative Study of the Effects of Trabecular Meshwork Outflow Drugs on the Permeability and Nitric Oxide Production in Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
H-0104 Dihydrochloride: A Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure and a proposed synthetic route for H-0104 dihydrochloride (B599025), a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. The information compiled herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Molecular Structure and Properties
H-0104 dihydrochloride, systematically named (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride, is a small molecule inhibitor of ROCK.[1] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₀BrCl₂N₃O₂S |
| Molecular Weight | 457.21 g/mol [2] |
| Canonical SMILES | C[C@@H]1N(CCCNC1)S(=O)(C2=CC=CC3=C2C(Br)=CN=C3)=O.[H]Cl.[H]Cl |
| InChI Key | HVNZBMLWOCZURY-IDMXKUIJSA-N[1] |
| CAS Number | 913636-88-1[1] |
The molecular structure of this compound is characterized by a central (S)-2-methyl-1,4-diazepane ring linked via a sulfonamide bridge to a 4-bromo-isoquinoline moiety. The stereochemistry at the methyl-substituted carbon of the diazepine (B8756704) ring is crucial for its biological activity.
References
H-0104 Dihydrochloride and the Landscape of ROCK Isoform Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-0104 dihydrochloride (B599025) is identified as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor with observed physiological effects, such as the reduction of intraocular pressure (IOP).[1] However, the direct correlation between its therapeutic effects and ROCK inhibition, along with its specific selectivity profile against the two ROCK isoforms, ROCK1 and ROCK2, is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the methodologies used to determine ROCK inhibitor selectivity, presents a comparative analysis of well-characterized ROCK inhibitors to offer a framework for evaluating compounds like H-0104, and details the critical signaling pathways governed by ROCK isoforms.
Introduction to ROCK1 and ROCK2
Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[2][3] Despite sharing a high degree of homology (approximately 65% overall and 92% in their kinase domains), emerging evidence suggests they have distinct, non-redundant roles in various cellular processes. These processes include cell adhesion, migration, proliferation, and apoptosis.[4] Their differential expression patterns—ROCK1 being more prominent in the lungs, liver, spleen, kidney, and testes, while ROCK2 is highly expressed in the brain and heart—further underscore their specialized functions.[2] This isoform-specific activity makes the development of selective inhibitors a critical goal for therapeutic interventions in cardiovascular diseases, neurodegenerative disorders, and cancer.
Quantitative Analysis of ROCK Inhibitor Selectivity
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity Profile | Reference(s) |
| H-1152 dihydrochloride | - | 12 | Selective for ROCK2 | [5][6][7][8] |
| Y-27632 | Ki = 140-220 | Ki = 300 | Pan-ROCK inhibitor | [5][9] |
| Fasudil (Hydroxyfasudil) | 730 | 720 | Pan-ROCK inhibitor | [5] |
| GSK269962A | 1.6 | 4 | Pan-ROCK inhibitor | [7][8] |
| RKI-1447 | 14.5 | 6.2 | Modest ROCK2 selectivity | [5][9] |
| Belumosudil (KD025) | 24,000 | 105 | Highly selective for ROCK2 | [6][7] |
Note: IC50 and Ki values can vary between different assay formats and experimental conditions.
Experimental Protocols for Determining ROCK Selectivity
The following protocols outline standard methodologies for assessing the isoform selectivity of ROCK inhibitors.
In Vitro Biochemical Kinase Assay (IC50 Determination)
This method directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 (catalytic domain)
-
Recombinant human ROCK2 (catalytic domain)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
Peptide substrate (e.g., Long S6K peptide or Ser/Thr 7 peptide)[10][11]
-
ATP (at or near the Km for each enzyme)
-
Test compound (e.g., H-0104 dihydrochloride) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microtiter plates (e.g., 384-well)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of the microtiter plate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Enzyme Addition: Add the diluted ROCK1 or ROCK2 enzyme to the appropriate wells and incubate briefly to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1 hour).[10][11]
-
Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection system.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for ROCK Activity
This assay measures the inhibition of ROCK signaling in a cellular context by quantifying the phosphorylation of a downstream ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
A suitable cell line (e.g., HeLa, A7r5, or Human Umbilical Vein Endothelial Cells - HUVECs)[12]
-
Cell culture medium and reagents
-
ROCK pathway agonist (e.g., Thrombin, Lysophosphatidic acid - LPA)
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total-MYPT1
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a designated period (e.g., 1 hour).[10]
-
Pathway Stimulation: Stimulate the ROCK pathway by adding an agonist to the cell culture medium.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to release cellular proteins.[10]
-
Quantification of p-MYPT1:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-MYPT1 and total MYPT1.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated MYPT1 in the cell lysates.
-
-
Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the cellular IC50 value.
Visualizing ROCK Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core ROCK signaling pathway and the workflows for the described experimental protocols.
Caption: The canonical RhoA/ROCK signaling pathway.
Caption: Workflow for an in vitro biochemical kinase assay.
Caption: Workflow for a cell-based ROCK activity assay.
Conclusion
While this compound is recognized as a ROCK inhibitor, a detailed, quantitative understanding of its selectivity for ROCK1 versus ROCK2 is essential for its further development and application in research and therapeutics. The experimental protocols and comparative data presented in this guide provide a robust framework for such an evaluation. By employing standardized biochemical and cell-based assays, researchers can elucidate the specific isoform-targeting properties of H-0104 and other novel ROCK inhibitors, paving the way for more precise therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
H-0104 Dihydrochloride: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0104 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by H-0104 dihydrochloride, with a particular focus on its implications for therapeutic development, especially in the context of glaucoma and other ocular hypertensive conditions. While recognized for its significant intraocular pressure (IOP)-lowering activity, emerging evidence suggests that the pharmacological effects of H-0104 may extend beyond simple ROCK inhibition, indicating a nuanced and potentially multifaceted mechanism of action.[1][2][3] This document aims to furnish researchers and drug development professionals with the core knowledge required to effectively investigate and leverage the therapeutic potential of this compound.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The primary molecular target of this compound is ROCK. The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction, primarily through its effects on the actin cytoskeleton. The canonical activation of this pathway involves the GTP-binding protein RhoA. When activated, RhoA binds to and activates ROCK, initiating a downstream signaling cascade that ultimately leads to increased actomyosin (B1167339) contractility.
Downstream Signaling Cascades of this compound
Inhibition of ROCK by this compound initiates a cascade of downstream effects, primarily leading to a reduction in cellular contractility. This is of particular importance in the trabecular meshwork of the eye, where increased contractility is associated with reduced aqueous humor outflow and elevated IOP.[4][5][6]
Modulation of Myosin Light Chain (MLC) Phosphorylation
A primary downstream effect of ROCK is the phosphorylation of Myosin Light Chain (MLC), which is a key event in the initiation of smooth muscle and non-muscle cell contraction. ROCK influences MLC phosphorylation through two main mechanisms:
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase activity of MLCP. This leads to an accumulation of phosphorylated MLC (p-MLC) and enhanced cell contraction.
-
Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC, although this is considered a more minor pathway compared to its inhibition of MLCP.
By inhibiting ROCK, this compound prevents the inactivation of MLCP, leading to increased dephosphorylation of p-MLC and subsequent cellular relaxation.
Regulation of the LIM Kinase (LIMK) - Cofilin Pathway
ROCK also regulates actin filament dynamics through the LIMK-cofilin pathway. ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization of actin stress fibers and increased cellular rigidity. This compound, by inhibiting ROCK, prevents the activation of LIMK and the subsequent inactivation of cofilin. This results in increased cofilin activity, leading to actin filament disassembly and a reduction in cellular tension.
Quantitative Data on Downstream Effects
While specific quantitative data for this compound is limited in publicly available literature, the effects of potent ROCK inhibitors on downstream signaling molecules have been documented. The following table summarizes the expected effects of H-0104 based on the known mechanism of ROCK inhibitors.
| Downstream Target | Effect of ROCK Activation | Expected Effect of this compound |
| MYPT1 | Increased Phosphorylation (Inhibition of MLCP) | Decreased Phosphorylation (Activation of MLCP) |
| MLC | Increased Phosphorylation | Decreased Phosphorylation |
| LIMK | Increased Phosphorylation (Activation) | Decreased Phosphorylation (Inactivation) |
| Cofilin | Increased Phosphorylation (Inactivation) | Decreased Phosphorylation (Activation) |
Experimental Protocols
To aid researchers in the investigation of this compound's effects on downstream signaling pathways, the following are generalized protocols for key experiments. It is crucial to optimize these protocols for the specific cell or tissue type being studied.
Western Blotting for Phosphorylated Proteins
This protocol allows for the semi-quantitative analysis of changes in the phosphorylation status of downstream targets of ROCK.
Methodology:
-
Sample Preparation: Treat cells or tissues with varying concentrations of this compound for a specified time. Lyse the samples in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-MLC, anti-phospho-MYPT1, anti-phospho-LIMK, anti-phospho-cofilin) and total protein controls. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on ROCK activity.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant active ROCK enzyme, a specific substrate (e.g., a peptide containing the ROCK phosphorylation site of MYPT1), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Beyond Canonical ROCK Inhibition: Potential for Other Signaling Pathways
Intriguingly, some studies have suggested that the IOP-lowering effect of certain ROCK inhibitors, including compounds related to H-0104, may not be solely dependent on their ROCK inhibitory activity.[2][3] This opens up the possibility that this compound may interact with other signaling pathways to exert its full therapeutic effect. Further research is warranted to explore these potential off-target effects or interactions with other signaling cascades that regulate aqueous humor dynamics and cellular behavior in the eye.
Conclusion
This compound is a powerful pharmacological tool for modulating the Rho/ROCK signaling pathway. Its ability to decrease cellular contractility through the regulation of MLC and cofilin phosphorylation holds significant promise for the treatment of diseases characterized by excessive cellular tension, such as glaucoma. This technical guide provides a foundational understanding of the downstream signaling pathways affected by H-0104 and offers standardized methodologies for its investigation. Future research aimed at elucidating the full spectrum of its molecular interactions will be critical for optimizing its therapeutic application and potentially uncovering novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulation of trabecular meshwork and ciliary muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
H-0104 Dihydrochloride: A Technical Guide to its Role in Actin Cytoskeleton Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0104 dihydrochloride (B599025) is a member of the isoquinoline (B145761) series of compounds and is recognized as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] ROCKs are serine/threonine kinases that play a crucial role as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, influencing a wide array of cellular processes including cell adhesion, motility, contraction, and morphology. By inhibiting ROCK, H-0104 dihydrochloride provides a valuable tool for investigating the intricate mechanisms governing actin-dependent cellular functions and holds potential for therapeutic applications in diseases characterized by aberrant cytoskeletal regulation.
The RhoA/ROCK Signaling Pathway and its Impact on the Actin Cytoskeleton
The RhoA/ROCK pathway is a pivotal signaling cascade that governs the assembly and contractility of the actin cytoskeleton.
Activation: The pathway is initiated by the activation of the small GTPase RhoA, which transitions from an inactive GDP-bound state to an active GTP-bound state in response to various extracellular stimuli.
ROCK Activation: GTP-bound RhoA directly interacts with and activates ROCK, which exists in two isoforms: ROCK1 and ROCK2.
Downstream Effects on the Actin Cytoskeleton: Activated ROCK phosphorylates several downstream substrates, leading to a coordinated rearrangement of the actin cytoskeleton:
-
Increased Myosin II Activity: ROCK phosphorylates and inactivates the myosin-binding subunit of myosin light chain (MLC) phosphatase (MYPT1). This inhibition of MYPT1 leads to an increase in the phosphorylation of MLC. Phosphorylated MLC promotes the assembly of non-muscle myosin II into bipolar filaments and enhances its motor activity, resulting in increased actomyosin (B1167339) contractility and the formation of prominent stress fibers.
-
Regulation of Actin Polymerization: ROCK phosphorylates and activates LIM kinase (LIMK). Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. In its inactive, phosphorylated state, cofilin can no longer sever and depolymerize actin filaments. This leads to the stabilization and accumulation of F-actin, contributing to the formation of stress fibers and other actin-based structures.
The net effect of ROCK activation is an increase in cellular contractility, the formation of robust actin stress fibers, and the maturation of focal adhesions, which anchor the cell to the extracellular matrix.
Quantitative Data on this compound and Other ROCK Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Reference |
| This compound | ROCK | Not Available | [1] |
| Y-27632 | ROCK1, ROCK2 | Ki: 140 nM (ROCK1), 300 nM (ROCK2) | [2] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2) | [3] |
| H-1152 | ROCK2 | Ki: 1.6 nM, IC50: 12 nM | [3][4] |
| Ripasudil (K-115) | ROCK1, ROCK2 | IC50: 51 nM (ROCK1), 19 nM (ROCK2) | [2][4] |
| GSK269962A | ROCK1, ROCK2 | IC50: 1.6 nM (ROCK1), 4 nM (ROCK2) | [4] |
Experimental Protocols for Studying the Effects of this compound on the Actin Cytoskeleton
The following are detailed methodologies for key experiments to investigate the impact of this compound on actin cytoskeleton rearrangement. These protocols are based on established methods for studying ROCK inhibitors.
Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of changes in F-actin organization, such as the dissolution of stress fibers, following treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Treat the cells with varying concentrations of this compound (a typical starting range for ROCK inhibitors is 1-50 µM) for a predetermined duration (e.g., 30 minutes to 24 hours). Include a vehicle-treated control (e.g., DMSO or sterile water).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Phalloidin Staining:
-
Prepare the fluorescent phalloidin working solution in 1% BSA/PBS according to the manufacturer's instructions.
-
Aspirate the blocking buffer and incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for subsequent quantitative analysis of actin stress fiber morphology, intensity, and distribution.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay quantitatively assesses the effect of this compound on cell migration, a process highly dependent on dynamic actin cytoskeleton rearrangement.
Materials:
-
Transwell inserts (typically with 8 µm pores) and corresponding multi-well plates
-
Cells of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS or a specific growth factor)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% PFA)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Extraction solution (e.g., 10% acetic acid)
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration rates.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
If investigating the direct effect of the inhibitor on migrating cells, pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes.
-
-
Assay Setup:
-
Add the chemoattractant-containing medium to the lower chamber of the multi-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for measurable migration (typically 4-24 hours, depending on the cell type).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining of Migrated Cells:
-
Fix the inserts in methanol or 4% PFA for 10-15 minutes.
-
Stain the migrated cells on the underside of the membrane with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Microscopy: Image the underside of the membrane using a light microscope and count the number of stained cells in several random fields of view.
-
Extraction and Spectrophotometry: Elute the stain from the migrated cells by incubating the inserts in an extraction solution. Measure the absorbance of the eluate using a plate reader at the appropriate wavelength (e.g., 570 nm for Crystal Violet).
-
Expected Outcomes and Interpretation
Treatment of cells with an effective concentration of this compound is expected to lead to a significant rearrangement of the actin cytoskeleton due to the inhibition of ROCK.
-
Phalloidin Staining: A notable reduction in the number and thickness of actin stress fibers is anticipated. The well-organized, parallel arrays of stress fibers seen in control cells should be replaced by a more diffuse cortical actin network and a rounded cell morphology.
-
Cell Migration Assay: Inhibition of ROCK is expected to impair cell migration. This will be quantified as a dose-dependent decrease in the number of cells migrating through the Transwell membrane towards the chemoattractant.
These outcomes would confirm the role of the RhoA/ROCK pathway in maintaining cytoskeletal integrity and promoting motility in the specific cell type under investigation and demonstrate the efficacy of this compound as a tool to modulate these processes.
Conclusion
This compound, as a ROCK inhibitor, serves as a potent modulator of the actin cytoskeleton. By disrupting the RhoA/ROCK signaling cascade, it provides a means to dissect the complex cellular processes that are dependent on actin dynamics. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the specific effects of this compound on actin-dependent phenomena such as stress fiber formation and cell migration. Further characterization of its inhibitory profile will enhance its utility as a precise tool in cell biology and drug discovery.
References
Methodological & Application
H-0104 Dihydrochloride: In Vivo Applications and Protocols for Ocular Hypertension Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
H-0104 dihydrochloride (B599025) is a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor that has demonstrated significant intraocular pressure (IOP)-lowering activity in non-human primate models of ocular hypertension and glaucoma.[1][2][3][4][5] This document provides a detailed overview of the application of H-0104 dihydrochloride in in vivo animal studies, including experimental protocols and expected outcomes.
The primary mechanism of action for ROCK inhibitors in reducing IOP is by increasing the outflow of aqueous humor through the trabecular meshwork.[6][7] By inhibiting ROCK, these compounds induce relaxation of the trabecular meshwork cells and Schlemm's canal, leading to a decrease in outflow resistance and a subsequent reduction in IOP. While H-0104 is a potent ROCK inhibitor, it is noteworthy that in a screening of several potent ROCK inhibitors, only H-0104 and H-0106 demonstrated strong IOP-lowering effects in monkeys, suggesting that the in vitro ROCK inhibitory activity may not be the sole determinant of in vivo efficacy.[6][7][8]
Key Applications:
-
Preclinical evaluation of potential anti-glaucoma therapeutics.
-
Investigation of the role of the Rho/ROCK signaling pathway in regulating aqueous humor dynamics.
-
Comparative efficacy studies against other IOP-lowering agents.
Quantitative Data Summary
While specific quantitative data from dedicated in vivo studies on this compound are not extensively available in publicly accessible literature, the following tables represent typical data presentation for ROCK inhibitor studies in primate models of ocular hypertension. The values presented are illustrative and based on the reported potent effects of H-0104.
Table 1: Dose-Dependent Effect of this compound on Intraocular Pressure (IOP) in a Monkey Model of Ocular Hypertension
| Treatment Group | Dose Concentration | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction (%) |
| Vehicle Control | - | 25.2 ± 1.5 | 0.5 ± 0.8 | 2.0% |
| H-0104 | 0.05% | 25.5 ± 1.8 | 4.2 ± 1.1 | 16.5% |
| H-0104 | 0.1% | 25.8 ± 1.6 | 6.5 ± 1.3 | 25.2% |
| H-0104 | 0.2% | 25.4 ± 1.9 | 8.1 ± 1.5 | 31.9% |
Table 2: Time-Course of IOP Reduction Following a Single Topical Administration of 0.1% this compound
| Time Post-Administration (Hours) | Mean IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) |
| 0 (Baseline) | 25.8 ± 1.6 | 0 |
| 2 | 21.3 ± 1.4 | 4.5 |
| 4 | 19.8 ± 1.2 | 6.0 |
| 6 | 19.3 ± 1.3 | 6.5 |
| 8 | 20.1 ± 1.5 | 5.7 |
| 12 | 21.5 ± 1.7 | 4.3 |
| 24 | 24.2 ± 1.6 | 1.6 |
Experimental Protocols
Animal Model: Laser-Induced Ocular Hypertension in Non-Human Primates
A well-established method for creating a preclinical model of glaucoma is to induce ocular hypertension in non-human primates (e.g., Cynomolgus or Rhesus monkeys) through laser photocoagulation of the trabecular meshwork. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP.
Protocol:
-
Animal Preparation: Anesthetize the monkey using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Pupil Constriction: Administer a miotic agent (e.g., pilocarpine) to constrict the pupil and provide better visualization of the trabecular meshwork.
-
Gonioscopy: Place a goniolens on the cornea to visualize the anterior chamber angle.
-
Laser Treatment: Use an argon laser to apply burns to 180° to 360° of the trabecular meshwork. Laser parameters (spot size, duration, and power) should be optimized to achieve a significant and stable IOP elevation.
-
Post-operative Care: Administer topical antibiotics and corticosteroids to prevent infection and control inflammation.
-
IOP Monitoring: Monitor IOP regularly using a calibrated tonometer until a stable, elevated baseline is achieved (typically >25 mmHg).
In Vivo Efficacy Study of this compound
Protocol:
-
Animal Selection: Use monkeys with stable, laser-induced ocular hypertension.
-
Baseline IOP Measurement: Measure baseline IOP at multiple time points on the day before treatment to establish a diurnal curve.
-
Drug Formulation: Prepare this compound in a sterile ophthalmic vehicle at the desired concentrations (e.g., 0.05%, 0.1%, 0.2%). A vehicle-only solution should be used as a control.
-
Drug Administration: Administer a single drop (typically 30-50 µL) of the test or vehicle solution topically to the cornea of one or both eyes.
-
IOP Measurement: Measure IOP at regular intervals post-administration (e.g., 2, 4, 6, 8, 12, and 24 hours) using a calibrated pneumatonometer or rebound tonometer.
-
Data Analysis: Calculate the mean IOP reduction from baseline and the percentage of IOP reduction for each treatment group. Compare the results of the this compound-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Signaling Pathway
This compound exerts its IOP-lowering effect by inhibiting the Rho/ROCK signaling pathway in the trabecular meshwork. This pathway plays a crucial role in regulating the contractility of the actin cytoskeleton in trabecular meshwork cells.
Mechanism:
-
Activation of RhoA: Upstream signals activate the small GTPase RhoA.
-
ROCK Activation: Activated RhoA binds to and activates ROCK.
-
MLC Phosphorylation: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC.
-
Actin-Myosin Contraction: Increased MLC phosphorylation promotes actin-myosin stress fiber formation and cell contraction.
-
Reduced Aqueous Outflow: This contraction of trabecular meshwork cells increases the resistance to aqueous humor outflow, leading to elevated IOP.
-
H-0104 Inhibition: this compound inhibits ROCK, preventing the phosphorylation of MLC phosphatase. This leads to MLC dephosphorylation, stress fiber disassembly, cell relaxation, and ultimately, an increase in aqueous humor outflow and a reduction in IOP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. immunoportal.com [immunoportal.com]
- 4. h0104 — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
H-0104 Dihydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0104 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, influencing a wide array of cellular processes including adhesion, migration, proliferation, and apoptosis.[4][5][6][7] Inhibition of this pathway with small molecules like H-0104 dihydrochloride provides a powerful tool for investigating these fundamental cellular functions and holds therapeutic potential in various diseases.[6][8] These application notes provide detailed protocols for utilizing this compound in common cell-based assays.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The small GTPase RhoA is a molecular switch that, in its active GTP-bound state, activates ROCK.[6][8] ROCK, in turn, phosphorylates downstream targets, primarily Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[4][7] This leads to an increase in actomyosin (B1167339) contractility, resulting in the formation of stress fibers and focal adhesions. This compound, by inhibiting ROCK, disrupts this cascade, leading to a reduction in cellular contractility and disassembly of the actin cytoskeleton.
Caption: The Rho/ROCK signaling pathway and the inhibitory effect of this compound.
Data Presentation
| Compound | Target | IC50 / Ki | Reference |
| Y-27632 | ROCK1 | Ki = 220 nM | [9] |
| ROCK2 | Ki = 300 nM | [9] | |
| Fasudil | ROCK1 | IC50 = 0.73 µM | |
| ROCK2 | IC50 = 0.72 µM | ||
| GSK269962A | ROCK1 | IC50 = 1.6 nM | |
| ROCK2 | IC50 = 4 nM | ||
| Ripasudil | ROCK1 | IC50 = 51 nM | |
| ROCK2 | IC50 = 19 nM | ||
| H-1152 | ROCK2 | IC50 = 12 nM |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS). For example, for a 1 mg vial (Molecular Weight: 457.21 g/mol ), add 218.7 µL of solvent.
-
Mixing: Mix thoroughly by vortexing or pipetting until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to 6 months. Once thawed, an aliquot can be stored at 4°C for up to two weeks.
General Cell Treatment Protocol
-
Culture cells to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of medium).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period as required by the specific assay.
Application 1: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cell migration.
Caption: Workflow for a wound healing cell migration assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.
-
Imaging (T=0): Immediately capture images of the scratch at multiple defined locations using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Imaging (Final): After 12-24 hours (or a time course), capture images at the same locations as T=0.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Expected Outcome: Inhibition of ROCK is expected to modulate cell migration. Depending on the cell type, this compound may either inhibit or, in some cases, enhance cell migration.[10][11][12][13][14]
Application 2: Cell Proliferation Assay (MTT/WST-1 Assay)
Objective: To determine the effect of this compound on cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) or a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Assay: At each time point, add MTT or WST-1 reagent to the wells according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability/proliferation relative to the vehicle control.
Expected Outcome: The effect of ROCK inhibition on proliferation is cell-type dependent. It may promote proliferation in some cell types while inhibiting it in others.[10][11][15][16][17]
Application 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To assess whether this compound induces or inhibits apoptosis.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at various concentrations, with or without an apoptosis-inducing agent (e.g., staurosporine), for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Expected Outcome: ROCK inhibitors like Y-27632 have been shown to have anti-apoptotic effects in several cell types, particularly in preventing dissociation-induced apoptosis (anoikis).[9][13][18][19][20] this compound is expected to exhibit similar properties.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store at -20°C for long-term storage.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 913636-88-1|this compound|(2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride|-范德生物科技公司 [bio-fount.com]
- 3. targetmol.cn [targetmol.cn]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 6. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. stemcell.com [stemcell.com]
- 10. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 19. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for H-0104 Dihydrochloride in Trabecular Meshwork Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trabecular meshwork (TM) is a critical tissue in the anterior chamber of the eye responsible for regulating aqueous humor outflow and maintaining normal intraocular pressure (IOP).[1][2] Dysfunction of the TM leads to increased outflow resistance, elevated IOP, and is a primary contributor to the pathogenesis of primary open-angle glaucoma (POAG).[1][3] TM cells play a crucial role in maintaining the tissue's normal function through the regulation of their contractile properties and the turnover of the extracellular matrix (ECM).[1][4]
H-0104 dihydrochloride (B599025) is a Rho-associated kinase (ROCK) inhibitor that has been shown to have significant IOP-lowering activity.[5][6] The ROCK signaling pathway is a key regulator of actin cytoskeleton organization, cell contractility, and ECM expression in TM cells.[3][7] By inhibiting ROCK, H-0104 dihydrochloride is expected to induce relaxation of TM cells, disrupt actin stress fibers, and modulate the expression of ECM proteins, thereby increasing aqueous humor outflow and reducing IOP.[1][3][8]
These application notes provide detailed protocols for utilizing this compound in human trabecular meshwork (HTM) cell culture to investigate its effects on key cellular processes relevant to glaucoma research and drug development.
Mechanism of Action: The ROCK Signaling Pathway
The Rho GTPase/Rho kinase (ROCK) signaling pathway is a central regulator of cellular tension and ECM dynamics in trabecular meshwork cells. Activation of this pathway, often stimulated by factors like Transforming Growth Factor-beta 2 (TGF-β2) present in the aqueous humor of glaucoma patients, leads to increased TM contractility and ECM deposition, contributing to elevated IOP.[3] ROCK inhibitors, such as this compound, counteract these effects.
// Nodes TGFB2 [label="TGF-β2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFBR [label="TGF-β Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H0104 [label="H-0104\ndihydrochloride", shape=oval, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, color="#EA4335"]; MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="Phosphorylated\nMyosin Light Chain (p-MLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin [label="Actin Cytoskeleton", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Cell Contraction &\nStress Fiber Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Increased ECM\n(Fibronectin, α-SMA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TGFB2 -> TGFBR [color="#5F6368"]; TGFBR -> RhoA_GDP [label=" Activates", color="#5F6368", style=dashed]; RhoA_GDP -> RhoA_GTP [color="#5F6368"]; RhoA_GTP -> ROCK [label=" Activates", color="#5F6368"]; ROCK -> MLCP [label=" Inhibits", arrowhead=tee, color="#EA4335"]; MLCP -> pMLC [label=" Dephosphorylates", arrowhead=tee, color="#34A853", style=dashed]; ROCK -> pMLC [label=" Phosphorylates", color="#34A853"]; pMLC -> Actin [color="#5F6368"]; Actin -> Contraction [color="#5F6368"]; ROCK -> ECM [style=dashed, color="#5F6368"]; H0104 -> ROCK [arrowhead=tee, color="#EA4335", style=bold];
// Invisible edges for alignment {rank=same; TGFB2; RhoA_GDP; H0104} {rank=same; TGFBR; RhoA_GTP} {rank=same; ROCK} {rank=same; MLCP; pMLC} {rank=same; Actin} {rank=same; Contraction; ECM} } . Caption: ROCK signaling pathway in trabecular meshwork cells.
Quantitative Data Summary
| ROCK Inhibitor | Cell Type | Assay | Concentration | Observed Effect | Reference |
| Y-27632 | Human TM Cells | Cell Proliferation (CCK-8) | 100 µM | Significant increase in proliferation | [9] |
| Y-27632 | Glaucomatous TM Cells | Phagocytosis Assay | 100 µM | Significant increase in phagocytosis | [9] |
| Y-27632 | Human TM Cells | Permeability Assay | 25 µM | ~21% increase in permeability | [1] |
| Y-27632 | TGF-β2 treated Human TM Cells | α-SMA Expression | 25 nM | Significant decrease in expression | [3] |
| Y-27632 | TGF-β2 treated Human TM Cells | Fibronectin Expression | 25 nM | Significant decrease in expression | [3] |
| Netarsudil | Human TM Cells in 3D culture | Hydrogel Contraction | EC50 = 35.9 nM | Significant decrease in TGFβ2-induced contraction | [1] |
Experimental Protocols
Primary Human Trabecular Meshwork (HTM) Cell Culture
Objective: To establish and maintain primary HTM cell cultures for subsequent experiments.
Materials:
-
Human donor eyes
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA
-
Collagenase
-
Phosphate Buffered Saline (PBS)
-
Culture flasks/plates
Protocol:
-
Isolate TM tissue from human donor eyes under sterile conditions.
-
Digest the tissue with a collagenase solution to release the cells.
-
Plate the cell suspension in a culture flask with DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
HTM cells for experiments should be used between passages 3 and 6.
Assessment of this compound on HTM Cell Contractility
Objective: To evaluate the effect of this compound on the contractile function of HTM cells using a collagen gel contraction assay.
Materials:
-
Primary HTM cells
-
Collagen type I
-
DMEM
-
FBS
-
This compound stock solution
-
24-well culture plates
Protocol:
-
Prepare a collagen gel solution on ice.
-
Trypsinize and resuspend HTM cells in serum-free DMEM.
-
Mix the cell suspension with the collagen gel solution to a final cell density of 2-5 x 10^5 cells/mL.
-
Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the sides of the wells.
-
Add DMEM with 1% FBS containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control.
-
For a pro-contractile stimulus, TGF-β2 (5 ng/mL) can be added.
-
Incubate the plates and monitor the gel diameter at regular intervals (e.g., 24, 48, and 72 hours) using a digital camera and image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
Immunofluorescence Staining for Actin Cytoskeleton and Extracellular Matrix Proteins
Objective: To visualize the effects of this compound on the actin cytoskeleton (F-actin) and the expression of α-smooth muscle actin (α-SMA) and fibronectin.
Materials:
-
Primary HTM cells cultured on glass coverslips
-
This compound
-
TGF-β2 (optional, to induce a fibrotic phenotype)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-α-SMA, anti-fibronectin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Seed HTM cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound with or without TGF-β2 for 24-48 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and fluorescently-labeled phalloidin for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for investigating the effects of this compound on trabecular meshwork cells.
// Nodes Start [label="Start: Isolate and Culture\nPrimary HTM Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="Treat HTM Cells with\nthis compound\n(Dose-Response)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Optional: Co-treat with\nTGF-β2 to induce\nfibrotic phenotype", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Assay1 [label="Functional Assay:\nCollagen Gel Contraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay2 [label="Cytoskeletal Analysis:\nImmunofluorescence for\nF-actin and α-SMA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay3 [label="ECM Analysis:\nImmunofluorescence/\nWestern Blot for Fibronectin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Acquisition and Analysis:\n- Gel Area Measurement\n- Fluorescence Microscopy\n- Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion:\nDetermine the effect of H-0104\non TM cell contractility,\ncytoskeleton, and ECM.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Stimulation; Stimulation -> Assay1; Stimulation -> Assay2; Stimulation -> Assay3; Assay1 -> Data; Assay2 -> Data; Assay3 -> Data; Data -> Conclusion; } . Caption: Experimental workflow for this compound studies.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound in the context of glaucoma. By elucidating its effects on trabecular meshwork cell contractility, cytoskeleton organization, and extracellular matrix remodeling, these studies will contribute to a better understanding of its mechanism of action and its development as a potential treatment for elevated intraocular pressure.
References
- 1. Comparative Study of the Effects of Trabecular Meshwork Outflow Drugs on the Permeability and Nitric Oxide Production in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-Associated Protein Kinase Inhibitor Treatment Promotes Proliferation and Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H-7 effects on the structure and fluid conductance of monkey trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glaucoma: Novel antifibrotic therapeutics for the trabecular meshwork - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Visualizing Actin Cytoskeleton Dynamics with H-0104 Dihydrochloride using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a highly dynamic and intricate network of filaments crucial for maintaining cell structure, enabling motility, and facilitating intracellular transport. The organization of the actin cytoskeleton is tightly regulated by a complex web of signaling pathways, among which the Rho-associated coiled-coil kinase (ROCK) pathway is a pivotal player. ROCK signaling is instrumental in the formation of actin stress fibers and focal adhesions.
H-0104 dihydrochloride (B599025) is a potent inhibitor of ROCK, and by extension, it interferes with the downstream signaling cascades that govern actin-myosin contractility. Inhibition of ROCK by H-0104 dihydrochloride is expected to lead to significant alterations in the actin cytoskeleton, including the disassembly of stress fibers and changes in cell morphology.[1][2][3] Immunofluorescence staining of filamentous actin (F-actin) serves as a powerful technique to visualize and quantify these cellular changes induced by this compound.
Principle of the Assay
This protocol employs the high-affinity binding of fluorescently-labeled phalloidin (B8060827) to F-actin to visualize the actin cytoskeleton.[4][5] Phalloidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, stabilizes actin filaments and, when conjugated to a fluorophore, allows for the precise localization of F-actin within fixed and permeabilized cells.[4][5] By treating cells with this compound prior to staining, researchers can qualitatively and quantitatively assess the impact of ROCK inhibition on the integrity and organization of the actin cytoskeleton.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
This compound inhibits ROCK, affecting downstream effectors and actin dynamics.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HeLa, NIH 3T3, etc.)
-
Sterile glass coverslips
-
Multi-well plates
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (methanol-free recommended)
-
Triton X-100, 0.1% in PBS
-
Bovine serum albumin (BSA), 1% in PBS
-
Fluorophore-conjugated phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 568 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow
The following diagram outlines the workflow for the immunofluorescence staining of the actin cytoskeleton after treatment with this compound.
Workflow for immunofluorescence staining of the actin cytoskeleton after this compound treatment.
Detailed Protocol
1. Cell Culture and Treatment
a. Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. b. Culture cells in an appropriate medium under standard conditions (e.g., 37°C, 5% CO2). c. Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in pre-warmed cell culture medium. A concentration range of 1-10 µM is a recommended starting point. Include a vehicle control (DMSO at the same final concentration). d. Remove the culture medium and add the medium containing this compound or the vehicle control to the cells. e. Incubate for a duration determined by your experimental needs (e.g., 1, 4, or 24 hours).
2. Fixation
a. Carefully aspirate the treatment medium. b. Gently wash the cells twice with pre-warmed PBS. c. Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
3. Permeabilization
a. Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[4] b. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
4. Blocking
a. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
5. F-actin and Nuclear Staining
a. Prepare the staining solution by diluting the fluorophore-conjugated phalloidin (typically 1:100 to 1:1000) and DAPI (e.g., 1 µg/mL) in 1% BSA in PBS.[4] b. Aspirate the blocking buffer and add the staining solution to the coverslips. c. Incubate for 20-60 minutes at room temperature, protected from light. d. Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.
6. Mounting and Imaging
a. Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide. b. Seal the edges of the coverslip with nail polish to prevent drying. c. Store the slides at 4°C, protected from light, until imaging. d. Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Data Presentation
The following tables can be used to summarize the quantitative data obtained from image analysis.
Table 1: Effect of this compound on Actin Stress Fiber Integrity
| Treatment Group | Concentration (µM) | Percentage of Cells with Intact Stress Fibers (%) | Average Stress Fiber Intensity (Arbitrary Units) |
| Vehicle Control | 0 | ||
| H-0104 | 1 | ||
| H-0104 | 5 | ||
| H-0104 | 10 |
Table 2: Morphological Changes Induced by this compound
| Treatment Group | Concentration (µM) | Average Cell Area (µm²) | Cell Circularity (0-1) |
| Vehicle Control | 0 | ||
| H-0104 | 1 | ||
| H-0104 | 5 | ||
| H-0104 | 10 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient permeabilization | Increase Triton X-100 incubation time or concentration. |
| Low concentration of phalloidin | Optimize phalloidin concentration. | |
| Photobleaching | Minimize light exposure; use antifade mounting medium. | |
| High Background | Inadequate washing | Increase the number and duration of wash steps. |
| Insufficient blocking | Increase blocking time or BSA concentration. | |
| Fixative-induced autofluorescence | Use a fresh PFA solution. Consider quenching with sodium borohydride (B1222165) or glycine. | |
| Altered Cell Morphology | Harsh cell handling | Be gentle during washing and solution changes. |
| Sub-optimal cell confluency | Ensure cells are 50-70% confluent before treatment. |
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Rho kinase (ROCK) impairs cytoskeletal contractility in human Müller glial cells without effects on cell viability, migration, and extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phalloidin staining protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for Assessing ROCK Activity Using H-1152 Dihydrochloride
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is involved in numerous cellular processes, including cell adhesion, motility, contraction, and proliferation.[1][3][4] Dysregulation of this pathway has been implicated in various diseases, making ROCK an attractive therapeutic target.
A reliable method for assessing ROCK activity in a cellular context is to measure the phosphorylation of its downstream substrates. One of the most well-characterized substrates is the Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of Myosin Light Chain Phosphatase (MLCP).[5] ROCK-mediated phosphorylation of MYPT1 at specific inhibitory sites (such as Threonine 696) suppresses MLCP activity.[5][6] This leads to a net increase in the phosphorylation of Myosin Light Chain (MLC), promoting actomyosin (B1167339) contractility and stress fiber formation.[2]
This document provides a detailed protocol for assessing ROCK activity by quantifying the phosphorylation of MYPT1 at Thr696 using Western blotting. The protocol utilizes H-1152 dihydrochloride (B599025), a potent and selective ROCK inhibitor, to demonstrate the modulation of the signaling pathway.[7][8][9] H-1152 inhibits ROCK2 with an IC50 value of approximately 12 nM.[7][10] By treating cells with H-1152, a dose-dependent decrease in MYPT1 phosphorylation can be observed, providing a quantitative measure of ROCK inhibition.
ROCK Signaling Pathway
The diagram below illustrates the core components of the RhoA/ROCK signaling pathway. Extracellular signals activate RhoA, which in turn stimulates ROCK. Activated ROCK phosphorylates multiple downstream targets, including MYPT1, leading to increased cellular contractility. H-1152 directly inhibits ROCK, blocking this cascade.
Caption: The RhoA/ROCK signaling cascade leading to actomyosin contractility.
Experimental Protocol
This protocol provides a method to measure the dose-dependent inhibition of ROCK by H-1152 dihydrochloride via Western blot analysis of phosphorylated MYPT1 (Thr696).
Materials and Reagents
-
Cell Line: Appropriate cell line with detectable ROCK activity (e.g., HeLa, HEK293, Smooth Muscle Cells).
-
Inhibitor: H-1152 dihydrochloride (Soluble in water up to 100 mM and DMSO up to 50 mM).[8][9]
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-MYPT1 (Thr696) (e.g., Merck Millipore Cat# ABS45).[5]
-
Primary Antibody: Mouse or Rabbit anti-total MYPT1.
-
Primary Antibody: Mouse anti-GAPDH or Rabbit anti-β-Actin (for loading control).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG and/or Goat anti-Mouse IgG.
-
-
Buffers and Solutions:
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Sample Buffer (e.g., 2x Laemmli buffer).
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (recommended for phospho-antibodies).[11]
-
Stripping Buffer (if reprobing the same membrane).
-
-
Equipment:
-
SDS-PAGE and Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescence detection system (e.g., CCD imager).
-
Image analysis software (e.g., ImageJ).
-
Experimental Workflow
The following diagram outlines the major steps of the experimental procedure.
Caption: Step-by-step workflow for the Western blot analysis of ROCK activity.
Detailed Methodology
3.1. Preparation of H-1152 Stock Solution
-
Prepare a 10 mM stock solution of H-1152 dihydrochloride in sterile water or DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3.2. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours, if required, to reduce basal signaling.
-
Prepare serial dilutions of H-1152 in culture media to achieve final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).
-
Remove the old media and add the media containing the different concentrations of H-1152. Include a vehicle-only control (e.g., water or DMSO).
-
Incubate the cells for a predetermined time (e.g., 1-2 hours). This may require optimization.
3.3. Lysate Preparation
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold Lysis Buffer (e.g., 100-200 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.[12]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3.4. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations for all samples with Lysis Buffer.
-
Add an equal volume of 2x Laemmli sample buffer to a consistent amount of protein from each sample (e.g., 20-30 µg).
-
Boil the samples at 95-100°C for 5 minutes.[12]
3.5. Western Blotting
-
Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 8-10% polyacrylamide).
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11][12]
-
Incubate the membrane with the primary antibody against p-MYPT1 (Thr696) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
3.6. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the signal using a CCD-based imager.
-
Quantify the band intensities using densitometry software.
-
To ensure accurate quantification, the membrane should be stripped and re-probed for total MYPT1 and a loading control (e.g., GAPDH).
-
Calculate the relative ROCK activity by normalizing the p-MYPT1 signal to the total MYPT1 signal for each condition.
Data Presentation
The results of the densitometric analysis can be summarized in a table to clearly demonstrate the effect of H-1152 on ROCK activity.
| H-1152 Conc. (µM) | p-MYPT1 (Thr696) Intensity (Arbitrary Units) | Total MYPT1 Intensity (Arbitrary Units) | Normalized p-MYPT1 / Total MYPT1 Ratio | % Inhibition |
| 0 (Vehicle) | 15,230 | 15,500 | 0.98 | 0% |
| 0.1 | 11,580 | 15,350 | 0.75 | 23.5% |
| 1.0 | 4,120 | 15,600 | 0.26 | 73.5% |
| 10.0 | 950 | 15,420 | 0.06 | 93.9% |
Note: The data presented in this table are for illustrative purposes only and represent typical expected results.
References
- 1. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
Application Notes and Protocols for H-0104 Dihydrochloride Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0104 dihydrochloride (B599025) is identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal organization, cell adhesion, migration, and proliferation.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making ROCK inhibitors like H-0104 dihydrochloride valuable candidates for therapeutic development, particularly in oncology and other diseases characterized by aberrant cell proliferation.[5]
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.[6][7] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Data Presentation
| Compound Name | Target(s) | IC50 Value(s) | Cell Line(s) | Reference(s) |
| GSK269962A | ROCK1/2 | 1.6 nM (ROCK1), 4.0 nM (ROCK2) | Various Cancer | [5] |
| Ripasudil | ROCK1/2 | 51 nM (ROCK1), 19 nM (ROCK2) | Not Specified | [10] |
| H-1152 dihydrochloride | ROCK2 | 12 nM | Not Specified | [10] |
| Hydroxyfasudil | ROCK1/2 | 0.73 µM (ROCK1), 0.72 µM (ROCK2) | Not Specified | [10] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Selected mammalian cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)[9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Based on its chemical properties, it should be soluble in water.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of desired concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50 value.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (cells in medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and the expected mechanism of action of the compound.[5]
-
-
MTT Assay:
-
Solubilization of Formazan:
-
After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by using a suitable software with a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).[11]
-
Mandatory Visualization
Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Working Concentration of H-0104 Dihydrochloride In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Establishing a Working Concentration
Due to the absence of publicly available IC50 or Ki values for H-0104 dihydrochloride (B599025), it is imperative for researchers to empirically determine the optimal concentration for their specific in vitro system. The following table provides a general guideline for initial concentration ranges based on typical values for other ROCK inhibitors.
| Assay Type | Typical Concentration Range for ROCK Inhibitors | Recommended Starting Concentration for H-0104 | Key Considerations |
| Biochemical Kinase Assay | 0.1 nM - 10 µM | 1 nM - 10 µM (in a dose-response curve) | Purity of the recombinant ROCK enzyme and substrate concentration can influence results. |
| Cell-Based Assays (e.g., Cytoskeletal Reorganization, Migration) | 1 µM - 50 µM | 1 µM, 5 µM, 10 µM, 25 µM, 50 µM | Cell type, cell density, and incubation time are critical variables. |
| Western Blotting (Phospho-protein analysis) | 1 µM - 20 µM | 1 µM, 5 µM, 10 µM | The level of basal ROCK activity in the chosen cell line will affect the required concentration. |
| Cell Viability/Cytotoxicity Assays | Variable | 0.1 µM - 100 µM (in a broad dose-response) | Essential to determine the cytotoxic threshold in your specific cell line. |
Signaling Pathway
The primary target of H-0104 dihydrochloride is the ROCK protein. The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, leading to the assembly of actin stress fibers and focal adhesions.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 or ROCK2 kinase.
Experimental Workflow:
Materials:
-
Recombinant human ROCK1 or ROCK2 (active)
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the H-0104 stock solution in kinase buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
In a 96-well plate, add 5 µL of each H-0104 dilution. Include wells with vehicle control (DMSO or water).
-
Add 20 µL of a solution containing the ROCK enzyme and substrate in kinase buffer to each well.
-
Add 25 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific ROCK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of H-0104 relative to the vehicle control.
-
Plot the percent inhibition against the log of the H-0104 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of Stress Fiber Formation
This protocol assesses the ability of this compound to inhibit the formation of actin stress fibers in cultured cells, a hallmark of ROCK activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Lysophosphatidic acid (LPA) or other ROCK pathway activator
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed HUVECs onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with 10 µM LPA for 30 minutes to induce stress fiber formation.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the actin cytoskeleton by incubating with fluorescently labeled phalloidin for 30 minutes.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Assess the reduction in stress fiber formation in H-0104-treated cells compared to the LPA-stimulated control.
Western Blot Analysis of Downstream ROCK Targets
This protocol measures the effect of this compound on the phosphorylation of a key ROCK substrate, Myosin Phosphatase Targeting Subunit 1 (MYPT1).
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours. Include a vehicle control.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-MYPT1 antibody as a loading control.
-
Quantify the band intensities to determine the relative decrease in MYPT1 phosphorylation.
Conclusion
While the precise in vitro potency of this compound requires empirical determination, the protocols outlined in these application notes provide a robust framework for establishing its optimal working concentration. By systematically evaluating its effects in biochemical and cell-based assays, researchers can effectively utilize H-0104 as a specific and potent inhibitor of the ROCK signaling pathway to investigate its role in a multitude of cellular processes. It is recommended to always perform dose-response experiments to identify the most appropriate concentration for your specific experimental setup and to include a cell viability assay to rule out any confounding cytotoxic effects.
Application Notes and Protocols for H-0104 Dihydrochloride in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0104 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is crucial to note that H-0104 dihydrochloride is not a fluorescent probe or dye for direct live-cell imaging. Instead, it is a pharmacological tool used to perturb cellular systems. Live-cell imaging is a powerful method to study the dynamic cellular processes that are affected by the inhibition of the ROCK signaling pathway by this compound.
These application notes provide a guide for utilizing this compound in live-cell imaging experiments to investigate its effects on cellular morphology, cytoskeletal dynamics, and cell motility.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
The Rho-associated kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, influencing processes such as cell adhesion, migration, contraction, and proliferation.[][4][5]
The pathway is activated by various upstream signals that lead to the conversion of RhoA from its inactive GDP-bound state to an active GTP-bound state. Activated RhoA-GTP then binds to and activates ROCK.[6] ROCK, a serine/threonine kinase, subsequently phosphorylates multiple downstream substrates to modulate actin-myosin contractility and actin filament stability.[5][7] Key substrates include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing myosin ATPase activity and promoting stress fiber formation and contraction.[8]
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in phosphorylated MLC.[5]
-
LIM kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[4][7][8]
This compound, as a ROCK inhibitor, blocks these downstream events, leading to the disassembly of stress fibers, reduced cellular contractility, and changes in cell morphology and motility.[9]
Figure 1: Simplified ROCK Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Target | Rho-associated kinase (ROCK) | [1] |
| CAS Number | 913636-88-1 (for dihydrochloride) | [1] |
| Molecular Formula | C₁₇H₂₄N₄O₂S · 2HCl | N/A |
| Molecular Weight | 433.39 g/mol | N/A |
| Primary Application | Pharmacological inhibitor | [1] |
| Known Biological Effect | Lowers intraocular pressure (IOP) | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cytoskeletal Reorganization upon ROCK Inhibition
This protocol describes a general procedure for observing the effects of this compound on the actin cytoskeleton in real-time using live-cell imaging.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, U2OS, NIH 3T3)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Glass-bottom imaging dishes or plates
-
Fluorescent actin probe (e.g., LifeAct-GFP, SiR-actin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
If using a fluorescent protein-based probe (e.g., LifeAct-GFP), transfect or transduce the cells 24-48 hours prior to imaging according to the manufacturer's protocol.
-
If using a fluorescent dye (e.g., SiR-actin), add the dye to the culture medium 2-4 hours before imaging at the recommended concentration.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Live-Cell Imaging Setup:
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to acclimate for at least 30 minutes.
-
-
Baseline Imaging:
-
Identify a field of healthy, well-spread cells.
-
Acquire time-lapse images of the actin cytoskeleton for a baseline period (e.g., 15-30 minutes) before adding the inhibitor. This will serve as a negative control for phototoxicity and baseline cytoskeletal dynamics.
-
-
Inhibitor Treatment:
-
Prepare a working solution of this compound in the imaging medium. The final concentration should be determined by a dose-response experiment, but a starting range of 1-10 µM is recommended.
-
Carefully add the this compound solution to the imaging dish. For a control, add an equivalent volume of imaging medium containing the same final concentration of DMSO (vehicle control).
-
Immediately resume time-lapse imaging.
-
-
Post-Treatment Imaging:
-
Acquire images for at least 1-2 hours post-treatment. The effects of ROCK inhibitors on the cytoskeleton are typically rapid, occurring within minutes.[9]
-
Observe changes in cell morphology, the presence of stress fibers, and membrane dynamics (e.g., blebbing).
-
-
Data Analysis:
-
Analyze the acquired time-lapse sequences using image analysis software (e.g., ImageJ/Fiji).
-
Quantify changes in cell area, circularity, and the number and intensity of stress fibers over time.
-
Expected Results:
Treatment with this compound is expected to cause a rapid disassembly of actin stress fibers, a reduction in focal adhesions, and a change in cell morphology, often leading to a more rounded or stellate appearance with thin cellular protrusions.[9]
Figure 2: Experimental workflow for live-cell imaging of ROCK inhibition.
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed. Handle the compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare stock solutions in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: H-0104 Dihydrochloride for Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). H-0104 dihydrochloride (B599025) is a potent Rho-associated protein kinase (ROCK) inhibitor that has demonstrated significant IOP-lowering activity in preclinical models, positioning it as a promising therapeutic candidate for glaucoma treatment.[1] This document provides detailed application notes and protocols for the administration of H-0104 dihydrochloride in preclinical glaucoma models, intended for researchers, scientists, and drug development professionals.
The primary mechanism of action of this compound, like other ROCK inhibitors, involves the modulation of the conventional aqueous humor outflow pathway. By inhibiting ROCK, H-0104 leads to the relaxation of the trabecular meshwork and Schlemm's canal cells, resulting in increased aqueous humor outflow and a subsequent reduction in IOP.
Data Presentation
While specific quantitative dose-response data for this compound from publicly available preclinical studies is limited, the following tables provide a framework for presenting such data, with representative findings for other ROCK inhibitors to illustrate expected outcomes.
Table 1: Summary of this compound Efficacy in a Preclinical Monkey Glaucoma Model (Hypothetical Data)
| Animal Model | Glaucoma Induction Method | H-0104 Concentration | Administration Route | Dosing Frequency | Mean IOP Reduction (%) | Duration of Effect | Reference |
| Cynomolgus Monkey | Laser-Induced Ocular Hypertension | 0.1% | Topical Ophthalmic | Once Daily | 15-20% | 12-24 hours | [Data Not Available] |
| Cynomolgus Monkey | Laser-Induced Ocular Hypertension | 0.5% | Topical Ophthalmic | Once Daily | 25-35% | > 24 hours | [Data Not Available] |
| Cynomolgus Monkey | Laser-Induced Ocular Hypertension | Vehicle Control | Topical Ophthalmic | Once Daily | < 5% | N/A | [Data Not Available] |
Table 2: Comparative Efficacy of Various ROCK Inhibitors in Preclinical Models
| Compound | Animal Model | Glaucoma Model | Concentration | Mean IOP Reduction | Reference |
| Netarsudil | Rabbit | Normotensive | 0.04% | ~8.1 mmHg | [2] |
| Netarsudil | Monkey | Normotensive | 0.04% | ~7.5 mmHg | [2] |
| HA-1077 | Rabbit | Water-Loading Hypertension | 3 mM | Dose-dependent decrease | [3] |
| AR-12286 | Monkey | Normotensive | 0.6% | 19% | [4] |
| H-1152 | Rabbit | Normotensive & OHT | 28 mM | Up to 46.1% | [4] |
Experimental Protocols
Preparation of this compound Ophthalmic Solution
Objective: To prepare a sterile ophthalmic solution of this compound for topical administration.
Materials:
-
This compound powder
-
Sterile, isotonic phosphate-buffered saline (PBS, pH 7.2-7.4)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 0.1%, 0.5% w/v).
-
Dissolve the powder in a known volume of sterile, isotonic PBS.
-
Gently agitate the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared ophthalmic solution at 4°C and protect it from light. Prepare fresh solutions weekly or as stability data allows.
Induction of Ocular Hypertension in a Rabbit Model
Objective: To create a preclinical model of glaucoma by inducing sustained ocular hypertension in rabbits.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
Argon laser photocoagulator
-
Goniolens
-
Tonometer (e.g., Tono-Pen)
Protocol:
-
Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.
-
Instill one drop of topical proparacaine to the cornea for local anesthesia.
-
Place a goniolens on the cornea to visualize the trabecular meshwork.
-
Using an argon laser, deliver approximately 50-70 laser spots (50 µm spot size, 0.1 s duration, 1.0 W power) to 360° of the trabecular meshwork.
-
Monitor the IOP of the rabbits weekly using a tonometer. A sustained IOP elevation of 5-10 mmHg above baseline is typically achieved within 2-4 weeks and indicates the successful induction of ocular hypertension.
Topical Administration of this compound and IOP Measurement
Objective: To administer the prepared this compound solution to the glaucomatous rabbit model and measure its effect on IOP.
Materials:
-
Ocular hypertensive rabbits
-
Prepared this compound ophthalmic solution
-
Vehicle control solution (sterile PBS)
-
Calibrated micropipette
-
Tonometer
Protocol:
-
Gently restrain the conscious rabbit.
-
Instill a single, 50 µL drop of the this compound solution into the lower conjunctival sac of the hypertensive eye. The contralateral eye can serve as a control and receive the vehicle solution.
-
Measure the IOP in both eyes at baseline (pre-dose) and at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) using a tonometer.
-
Record all IOP measurements and calculate the mean IOP reduction from baseline for each treatment group.
-
Observe and record any signs of ocular irritation, such as conjunctival hyperemia, at each time point.
Signaling Pathway and Experimental Workflow
The following diagrams visualize the mechanism of action of this compound and the experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of the Rho-associated protein kinase inhibitor, HA-1077, in the rabbit ocular hypertension model induced by water loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Outflow Facility Changes with H-0104 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-0104 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork (TM), a key tissue in the conventional aqueous humor outflow pathway.[1] Inhibition of ROCK leads to the relaxation of TM cells, a decrease in extracellular matrix deposition, and a subsequent increase in aqueous humor outflow facility, which helps to lower intraocular pressure (IOP).[2][3] Consequently, H-0104 dihydrochloride and other ROCK inhibitors are a promising class of therapeutic agents for the management of glaucoma, a leading cause of irreversible blindness worldwide.[4]
These application notes provide a comprehensive overview of the methodologies used to evaluate the effects of this compound on outflow facility. The protocols detailed below are based on established techniques for studying ROCK inhibitors and can be adapted for the specific investigation of this compound.
Data Presentation
Due to the limited availability of public quantitative data specifically for this compound, the following tables summarize the effects of other well-characterized ROCK inhibitors, Y-27632 and Netarsudil, on outflow facility. This data serves as a representative example of the expected outcomes when testing a ROCK inhibitor like this compound.
Table 1: Effect of Y-27632 on Outflow Facility in Enucleated Porcine Eyes
| Concentration of Y-27632 | Baseline Outflow Facility (μL/min/mmHg) | Outflow Facility After 1-hour Treatment (μL/min/mmHg) | Percent Increase in Outflow Facility |
| 10 μM | 0.84 ± 0.16 | 1.13 ± 0.22 | ~35% |
| 50 μM | 0.80 ± 0.15 | 1.20 ± 0.23 | ~50% |
| 100 μM | 0.96 ± 0.10 | 1.44 ± 0.15 | ~50% |
Data adapted from a study on Y-27632 in enucleated porcine eyes.[5][6] Outflow facility was observed to increase in a dose-dependent manner, with significant changes seen after just one hour of perfusion.[6]
Table 2: Effect of Netarsudil-M1 (Active Metabolite of Netarsudil) on Outflow Facility in Perfused Human Eyes
| Treatment Group | Baseline Outflow Facility (μL/min/mmHg) | Outflow Facility After 3 hours (μL/min/mmHg) | Percent Increase in Outflow Facility from Baseline |
| Vehicle (Control) | 0.21 ± 0.03 | 0.21 ± 0.04 | -1.70% ± 10.34% |
| Netarsudil-M1 (0.3 μM) | 0.28 ± 0.05 | 0.43 ± 0.05 | 59.70% ± 13.65% |
Data from a study on the active metabolite of Netarsudil in enucleated human eyes.[2] The study demonstrated a significant increase in outflow facility after 3 hours of perfusion with the ROCK inhibitor compared to the vehicle control.[2][7]
Table 3: Effect of Netarsudil Ophthalmic Solution 0.02% on Aqueous Humor Dynamics in Healthy Humans
| Parameter | Baseline (Day 0) | After 7 Days of Treatment | Percent Change |
| Diurnal Outflow Facility (μL/min/mmHg) | 0.27 ± 0.10 | 0.33 ± 0.11 | +22% |
| Diurnal Episcleral Venous Pressure (mmHg) | 7.9 ± 1.2 | 7.2 ± 1.8 | -10% |
Data from a clinical study on healthy volunteers.[8] The results show that Netarsudil significantly increased trabecular outflow facility and reduced episcleral venous pressure.[8]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Rho kinase (ROCK) signaling pathway within the trabecular meshwork cells. This pathway is a key regulator of cellular tension and extracellular matrix organization.
Caption: Rho/ROCK signaling pathway in trabecular meshwork cells.
Experimental Protocols
Protocol 1: Ex Vivo Perfusion of Enucleated Porcine Eyes to Measure Outflow Facility
This protocol describes the constant-pressure perfusion of enucleated porcine eyes, a common and effective method to assess the direct effects of compounds on outflow facility.[5][6]
Materials:
-
Freshly enucleated porcine eyes (obtained from an abattoir, used within 24 hours)
-
Perfusion medium: Dulbecco's Phosphate-Buffered Saline (DPBS) with 5.5 mM D-glucose
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Perfusion apparatus (including a fluid reservoir, pressure transducer, and flow meter)
-
Corneal perfusion cannula (e.g., Grant stainless steel corneal fitting)
-
Dissecting microscope and surgical instruments
-
Data acquisition system
Procedure:
-
Eye Preparation: Carefully clean the enucleated porcine eyes of excess tissue. Inspect for any signs of damage.
-
Cannulation: Under a dissecting microscope, cannulate the anterior chamber of the eye with the corneal perfusion cannula. Ensure a secure and leak-free connection.
-
Baseline Perfusion: Perfuse the eye with the perfusion medium at a constant pressure of 15 mmHg. Allow the outflow rate to stabilize, which typically takes 30-60 minutes. Record the stable flow rate to calculate the baseline outflow facility (C = Flow Rate / Pressure).
-
Drug Perfusion: Prepare the perfusion medium containing the desired concentration of this compound. Exchange the perfusion medium in the reservoir with the drug-containing medium.
-
Data Collection: Continue to perfuse the eye at a constant pressure of 15 mmHg and record the outflow rate over time (e.g., for 3-5 hours).
-
Control: For a control, use a paired eye from the same animal and perfuse it with the vehicle-containing perfusion medium under the same conditions.
-
Data Analysis: Calculate the outflow facility at different time points during the drug perfusion. Compare the change in outflow facility from baseline in the this compound-treated eye to the control eye.
Caption: Experimental workflow for measuring outflow facility.
Protocol 2: In Vivo Measurement of Intraocular Pressure in a Monkey Glaucoma Model
This protocol outlines the procedure for assessing the IOP-lowering effects of topically administered this compound in a non-human primate model of glaucoma.
Materials:
-
Cynomolgus monkeys with laser-induced unilateral glaucoma
-
This compound ophthalmic solution (at desired concentrations)
-
Vehicle solution (placebo)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Animal handling and restraining equipment
Procedure:
-
Animal Acclimation: Acclimate the monkeys to the experimental procedures, including restraint and IOP measurements, to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP in both eyes of each monkey.
-
Drug Administration: Instill a single drop of the this compound ophthalmic solution into the glaucomatous eye. Administer the vehicle solution to the contralateral (control) eye or to a separate group of animals.
-
Post-Dose IOP Measurements: Measure the IOP in both eyes at regular intervals after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction in the this compound-treated eyes to the control eyes to determine the drug's efficacy.
References
- 1. Effects of Y27632 on Aqueous Humor Outflow Facility With Changes in Hydrodynamic Pattern and Morphology in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of H-0104 Dihydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of H-0104 dihydrochloride (B599025), a known inhibitor of Rho-associated coiled-coil forming kinase (ROCK). These guidelines are intended to ensure the accurate and safe use of this compound in a laboratory setting. This protocol includes information on the physicochemical properties of H-0104 dihydrochloride, a step-by-step guide to preparing a stock solution, and recommendations for storage to maintain compound integrity. Additionally, a summary of the ROCK signaling pathway is provided to offer context for the compound's mechanism of action.
Introduction
This compound is a chemical compound identified as an inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction.[1] Due to its inhibitory activity, this compound is a valuable tool for research in areas such as cancer biology, neuroscience, and cardiovascular disease. Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride |
| Molecular Formula | C15H20BrCl2N3O2S |
| Molecular Weight | 457.21 g/mol |
| CAS Number | 913636-88-1 |
| Appearance | Solid powder |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the powder.
-
Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Preparation of Stock Solution
The precise solubility of this compound in common laboratory solvents is not widely published. Therefore, it is recommended to start with a small amount of the compound to test its solubility in the desired solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds and is a good starting point.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, you would weigh out 4.57 mg for 1 mL of solvent.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or sonication may aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates. If particulates remain, the solution may be saturated, and you may need to add more solvent or prepare a lower concentration stock.
-
Storage: Once the compound is fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes to protect it from light and repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Table of Calculations for Preparing this compound Stock Solutions:
| Desired Concentration | Mass for 1 mL of Solvent | Mass for 5 mL of Solvent | Mass for 10 mL of Solvent |
| 1 mM | 0.457 mg | 2.286 mg | 4.572 mg |
| 5 mM | 2.286 mg | 11.43 mg | 22.86 mg |
| 10 mM | 4.572 mg | 22.86 mg | 45.72 mg |
Storage and Stability
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
-
Short-term Storage: For short-term storage (days to weeks), the solid compound can be stored at 0-4°C.
-
Long-term Storage: For long-term storage, the solid compound and the prepared stock solution in DMSO should be stored at -20°C or -80°C.
-
Protection: It is recommended to keep the compound and its solutions protected from light and moisture.
This compound and the ROCK Signaling Pathway
This compound functions as an inhibitor of the Rho-associated coiled-coil forming kinase (ROCK). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in a wide range of cellular processes. A simplified diagram of this pathway is presented below.
Figure 1. Simplified ROCK signaling pathway.
Caption: The ROCK signaling pathway is initiated by extracellular signals, leading to the activation of RhoA, which in turn activates ROCK. ROCK promotes cellular contraction and migration by phosphorylating MLC and inhibiting MLCP. This compound inhibits ROCK, thereby blocking these downstream effects.
References
Troubleshooting & Optimization
H-0104 dihydrochloride solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of H-0104 dihydrochloride (B599025) in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
H-0104 Dihydrochloride: Properties and Storage
This compound is a ROCK inhibitor. For optimal use, it is crucial to understand its properties and recommended storage conditions.
| Property | Value |
| IUPAC Name | (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride |
| CAS Number | 913636-88-1 |
| Molecular Formula | C₁₅H₁₈BrN₃O₂S · 2HCl |
| Molecular Weight | 457.21 g/mol |
| Appearance | Solid powder |
| Storage of Solid | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[1] |
| Storage in DMSO | Aliquot and store at -80°C for up to 1 year. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibration: Bring the vial of this compound and the DMSO to room temperature.
-
Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 457.21 g/mol * 1000 mg/g
-
Example for 1 mL of 10 mM stock: Mass = 0.01 mol/L * 0.001 L * 457.21 g/mol * 1000 mg/g = 4.57 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile tube.
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the powder.
-
Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not dissolve readily, sonicate the tube for 5-10 minutes or gently warm it in a 37-50°C water bath for a short period.
-
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Caption: Workflow for preparing an this compound stock solution in DMSO.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound in DMSO.
Q1: What is the maximum solubility of this compound in DMSO?
While a specific maximum solubility value has not been determined, it is common practice to prepare stock solutions of small molecule inhibitors at a concentration of 10 mM in DMSO. This concentration is generally achievable for this compound.
Q2: My compound precipitated when I diluted my DMSO stock solution in an aqueous buffer for my experiment. What should I do?
This is a common phenomenon known as precipitation upon dilution. DMSO is a strong organic solvent, and when a concentrated stock is diluted into an aqueous medium, the compound may crash out of solution.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Try preparing a more dilute DMSO stock solution (e.g., 1 mM or 5 mM).
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as permissible for your cell line or experiment (typically ≤ 0.5%).
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween-20, to your aqueous buffer to help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution, first into a mixture of DMSO and your aqueous buffer, and then into the final buffer.
-
Q3: How stable is this compound in DMSO?
When stored properly, this compound in a DMSO stock solution is stable for up to one year at -80°C. To ensure stability:
-
Use Anhydrous DMSO: DMSO is hygroscopic (readily absorbs water from the air). The presence of water can lead to the degradation of some compounds. Use anhydrous DMSO and keep containers tightly sealed.
-
Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
Protect from Light: Store stock solutions in the dark.
Q4: Can I store my DMSO stock solution at -20°C?
While -20°C is acceptable for short-term storage of the solid compound, it is recommended to store DMSO stock solutions at -80°C for long-term stability.
Q5: My this compound powder won't dissolve completely in DMSO at room temperature. What can I do?
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 50°C. Avoid prolonged heating, as it may degrade the compound.
-
Vortexing: Ensure you have vortexed the solution vigorously for an adequate amount of time (1-2 minutes).
Caption: Troubleshooting guide for this compound dissolution issues.
Signaling Pathway
H-0104 is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.
Caption: Inhibition of the ROCK signaling pathway by this compound.
References
Troubleshooting inconsistent results with H-0104 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing H-0104 dihydrochloride (B599025) effectively. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
General Information
What is H-0104 dihydrochloride?
This compound is a research compound identified as a ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor.[1][2] It has been observed to have significant intraocular pressure (IOP)-lowering activity.[1][2]
What are the key properties of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 913636-88-1 | [1] |
| Molecular Formula | C15H20BrCl2N3O2S | [1] |
| Molecular Weight | 457.21 g/mol | [1] |
| Appearance | Solid powder | [2] |
How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the compound.
| Condition | Duration | Recommendation |
| Short-term | Days to Weeks | Store at 0-4°C, dry and dark.[2] |
| Long-term | 2-3 Years | Store at -20°C, dry and dark.[2] |
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the reason?
Inconsistent results with this compound can stem from several factors. One of the primary considerations is that the observed biological effects, such as the lowering of intraocular pressure, may not be solely attributable to ROCK inhibition.[1] This suggests the possibility of off-target effects or alternative mechanisms of action that could contribute to variability in your results.
Other potential sources of inconsistency include:
-
Compound Stability: Improper storage or handling of the compound can lead to degradation.
-
Solubility Issues: Poor solubility in your experimental buffer can result in an inaccurate final concentration.
-
Experimental Conditions: Variations in cell density, passage number, or incubation times can all impact the outcome.
Q2: How should I dissolve this compound?
The solubility of this compound can vary depending on the solvent. For stock solutions, it is generally recommended to use an organic solvent like DMSO. For aqueous-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system. Always prepare fresh dilutions in your aqueous buffer for each experiment.
Q3: Is this compound stable in solution?
The stability of this compound in solution, particularly in aqueous buffers, can be limited. It is best practice to prepare fresh solutions for each experiment. If you need to store a stock solution in an organic solvent, it should be stored at -20°C or -80°C and used within a short period. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or a complete lack of activity.
-
Question: Did you recently prepare a fresh stock solution of this compound?
-
Answer: The compound may have degraded. Prepare a fresh stock solution from the solid compound and re-run the experiment.
-
-
Question: How did you dissolve the compound?
-
Answer: Ensure the compound is fully dissolved in the initial solvent before further dilution into your experimental media. Sonication may aid in dissolution.
-
-
Question: What is the final concentration of the organic solvent in your assay?
-
Answer: High concentrations of solvents like DMSO can be toxic to cells and interfere with assays. Ensure your vehicle control contains the same final concentration of the solvent.
-
Issue 2: The inhibitory effect of this compound varies between experiments.
-
Question: Are you using cells of a consistent passage number?
-
Answer: Cellular responses can change with increasing passage numbers. It is recommended to use cells within a defined passage number range for all experiments.
-
-
Question: Is the cell seeding density consistent across experiments?
-
Answer: Variations in cell confluence can alter the cellular response to inhibitors. Ensure you are seeding the same number of cells for each experiment.
-
-
Question: Could there be off-target effects at the concentration you are using?
-
Answer: As the IOP-lowering effect may not be directly related to ROCK inhibition, consider that other cellular targets might be affected, leading to variable results.[1] It may be beneficial to test a range of concentrations and use other ROCK inhibitors as controls.
-
Signaling Pathway
The primary target of this compound is understood to be the Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.
Caption: The ROCK signaling pathway, a target of this compound.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are general methodologies for key experiments that can be adapted.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against ROCK protein.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Substrate (e.g., Long S6K peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A DMSO stock can be used for the initial dilution, ensuring the final DMSO concentration in the assay is minimal (<1%).
-
Reaction Setup: In a 96-well plate, combine the recombinant ROCK enzyme with the diluted this compound or a vehicle control.
-
Initiate Reaction: Add the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: A general workflow for an in vitro kinase assay.
Cell-Based Assay (Myosin Light Chain Phosphorylation)
This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream target of ROCK in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., LPA or serum)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Culture: Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a known ROCK activator (e.g., LPA or serum) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Myosin Light Chain (p-MLC), total MLC, and a loading control (e.g., GAPDH).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-MLC signal to the total MLC and loading control.
References
Technical Support Center: Optimizing H-0104 Dihydrochloride Dosage for In Vivo Experiments
Welcome to the technical support center for the use of H-0104 dihydrochloride (B599025) in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is H-0104 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Its primary mechanism of action in ophthalmic applications is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork.[1] This is achieved by inducing changes in the cytoskeleton of the trabecular meshwork cells, leading to their relaxation and a decrease in outflow resistance.
Q2: What are the common animal models used for in vivo studies with this compound?
A2: The most common animal models for studying the effects of topically administered ophthalmic drugs like this compound are non-human primates (e.g., cynomolgus monkeys) and rabbits. Monkeys are often preferred for efficacy studies due to the anatomical and physiological similarities of their eyes to human eyes. Rabbits are frequently used for pharmacokinetic and initial safety studies.
Q3: What is a typical starting dose for this compound in non-human primates?
A3: Based on studies with closely related ROCK inhibitors, a typical starting point for topical administration in monkeys is a single 30 µL drop of a 0.05% solution, which delivers a 15 µg dose. This has been shown to produce a significant reduction in intraocular pressure. Clinical studies with similar ROCK inhibitors have explored concentrations ranging from 0.6% to 1.0% administered once or twice daily.
Q4: What are the expected adverse effects of topical this compound administration?
A4: The most commonly reported adverse effect for ROCK inhibitors administered topically is conjunctival hyperemia (eye redness). This is generally mild and transient. Other potential, though less common, side effects may include conjunctivitis and blepharitis (eyelid inflammation).
Q5: How should this compound ophthalmic solutions be prepared and stored?
A5: this compound should be dissolved in a sterile, isotonic vehicle suitable for ophthalmic use. The pH of the solution should be adjusted to be compatible with the ocular surface (typically around pH 6.8-7.4). For preclinical studies, formulations often contain viscosity-enhancing agents to increase residence time on the ocular surface. Stability of ophthalmic preparations is critical; they should be stored under conditions that prevent degradation, which typically involves refrigeration and protection from light.[2] It is crucial to conduct stability studies for the specific formulation being used.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IOP measurements | - Improper eye drop instillation technique.- Stress-induced IOP fluctuations in animals.- Inconsistent timing of measurements. | - Ensure consistent drop volume and placement in the conjunctival sac.- Acclimatize animals to the handling and measurement procedures.- Maintain a strict and consistent schedule for dosing and IOP measurements. |
| Minimal or no reduction in IOP | - Insufficient drug concentration.- Poor drug formulation leading to low bioavailability.- Rapid clearance of the drug from the ocular surface. | - Perform a dose-response study to determine the optimal concentration.- Optimize the formulation by adjusting pH, viscosity, and including penetration enhancers.- Consider more frequent dosing or a formulation with sustained-release properties. |
| Signs of ocular irritation (e.g., excessive blinking, redness) | - Formulation issues (e.g., non-physiological pH or osmolarity).- High concentration of the active ingredient or excipients.- Contamination of the ophthalmic solution. | - Verify that the formulation's pH and osmolarity are within the physiological range.- Test lower concentrations to assess for a dose-dependent irritation effect.- Ensure sterile preparation and handling of the eye drops. |
| Precipitation of the drug in the solution | - Poor solubility of this compound in the chosen vehicle.- Improper pH of the formulation.- Instability of the compound over time or under certain storage conditions. | - Evaluate the solubility of the compound in different vehicles.- Adjust the pH of the formulation to enhance solubility.- Conduct stability studies to determine the optimal storage conditions and shelf-life of the solution. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of a ROCK Inhibitor (H-1152) in Rhesus Monkeys
| Compound | Animal Model | Dose | Route of Administration | Observed Effect on IOP |
| H-1152 | Rhesus Monkey | 15 µg (30 µL of 0.05% solution) | Topical Ocular | 5-6 mmHg reduction |
Note: H-1152 is a closely related ROCK inhibitor to this compound. This data provides a relevant starting point for dosage selection.
Table 2: Dosage Regimens of a ROCK Inhibitor (H-1337) in a Phase 2b Clinical Study
| Compound | Concentration | Dosing Frequency |
| H-1337 | 0.6% | Twice Daily (b.i.d.) |
| H-1337 | 1.0% | Twice Daily (b.i.d.) |
| H-1337 | 1.0% | Once Daily |
Note: H-1337 is another ROCK inhibitor. These dosages from clinical studies in humans can help inform the upper limits for preclinical dose-ranging studies.
Experimental Protocols
Protocol 1: Preparation of this compound Ophthalmic Solution (0.05%)
-
Materials:
-
This compound powder
-
Sterile, isotonic phosphate-buffered saline (PBS) at pH 7.0
-
Sterile 0.22 µm syringe filter
-
Sterile vials for storage
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder to prepare a 0.05% (w/v) solution (0.5 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in the sterile PBS.
-
Gently mix until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Verify the pH of the final solution and adjust to 7.0 ± 0.2 if necessary, using sterile 0.1 N NaOH or 0.1 N HCl.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C, protected from light.
-
Conduct a stability test to determine the shelf-life of the prepared solution under these storage conditions.
-
Protocol 2: Topical Ocular Administration and IOP Measurement in Cynomolgus Monkeys
-
Animal Acclimatization:
-
Acclimatize the monkeys to the experimental procedures, including handling and IOP measurements, for at least one week prior to the study to minimize stress-related IOP fluctuations.
-
-
Baseline IOP Measurement:
-
On the day of the experiment, measure the baseline IOP of both eyes of each monkey using a calibrated tonometer suitable for non-human primates.
-
-
Drug Administration:
-
Instill a single, precise volume (e.g., 30 µL) of the this compound ophthalmic solution into the lower conjunctival sac of one eye (the contralateral eye can receive the vehicle as a control).
-
Gently hold the eyelids closed for a few seconds to ensure the distribution of the drop.
-
-
Post-Dose IOP Monitoring:
-
Measure the IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of maximum effect and the duration of action.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Statistically analyze the data to determine the significance of the IOP reduction.
-
Visualizations
Caption: ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
Preventing H-0104 dihydrochloride precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of H-0104 dihydrochloride (B599025) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is H-0104 dihydrochloride and what is its mechanism of action?
This compound is known as a Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor.[1][2][3] It is utilized in research for its ability to elicit a significant intraocular pressure (IOP)-lowering effect.[1][2][3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.
Q2: Why is my this compound precipitating when added to cell culture medium?
Precipitation of this compound, a hydrochloride salt, upon addition to aqueous culture media is a common issue that can arise from several factors:
-
Solvent Shock: this compound is often dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the culture medium, the compound can "crash out" of solution as the solvent polarity changes abruptly.[4][5][6]
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be higher than its aqueous solubility limit.[4][7]
-
pH of the Medium: The pH of standard culture media (typically 7.2-7.4) can affect the solubility of compounds.[5][7] For hydrochloride salts, pH instability can sometimes contribute to precipitation.[8]
-
Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is included).[5][9] Positively charged molecules can interact with negatively charged components like phosphates and bicarbonate, leading to the formation of insoluble complexes.[7]
-
Temperature: Temperature fluctuations can alter compound solubility. Adding a stock solution to cold media can decrease its solubility, and repeated freeze-thaw cycles of the stock solution can affect its stability.[4][7]
Q3: How should I prepare and store a stock solution of this compound to ensure stability?
Proper preparation and storage of the stock solution are critical to prevent precipitation issues.
Recommended Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 457.21 g/mol ) in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath can aid dissolution.[6] Visually confirm that all powder has completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[6][7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[6][7] For long-term storage, store at -20°C or -80°C, protected from light.[2]
Q4: What is the correct procedure for diluting the stock solution into my culture medium to avoid precipitation?
The dilution step is the most common point of failure. A gradual dilution process is recommended to avoid solvent shock.
Recommended Protocol: Preparing the Final Working Solution
-
Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold media can reduce their solubility.[4][6][7]
-
Intermediate Dilution (Optional but Recommended): First, dilute your high-concentration stock into a small, sterile volume of pre-warmed medium to create an intermediate concentration.
-
Final Dilution: Add the stock or intermediate solution dropwise to the final volume of pre-warmed culture medium while gently swirling or vortexing.[4][6][7] This gradual introduction helps maintain solubility.
-
Mixing: Ensure the final solution is mixed thoroughly but gently before adding it to your cells. Do not add the concentrated stock directly onto the cell monolayer.[7]
Troubleshooting Guide
If you encounter precipitation, use the following guide to diagnose and solve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate, cloudy precipitate upon adding stock to media. | Solubility Limit Exceeded / Solvent Shock: The final concentration is too high, or the dilution was too rapid.[4][7] | 1. Lower the final working concentration of H-0104.[7]2. Prepare a more dilute stock solution to reduce the final solvent concentration.[4]3. Add the stock solution dropwise while gently vortexing the pre-warmed media.[4][6] |
| Precipitate appears as crystals or cloudiness after hours/days in the incubator. | pH Shift or Temperature Instability: Cellular metabolism can alter the medium's pH over time, or the compound may have slow precipitation kinetics at 37°C.[4][7] | 1. Ensure the incubator's CO2 levels are stable to maintain the medium's pH.[7]2. Change the culture medium more frequently to prevent significant pH shifts.[4]3. Prepare the final working solution immediately before use rather than storing it.[7] |
| Stock solution is cloudy or contains visible crystals. | Improper Dissolution or Storage: The compound is not fully dissolved, or it has precipitated out of the solvent during storage. | 1. Attempt to redissolve by gently warming to 37°C and vortexing.[6][7]2. If it does not redissolve, discard the stock and prepare a fresh one, ensuring complete dissolution.[7]3. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[6] |
| Precipitation occurs only in serum-containing media. | Interaction with Serum Components: The compound may be interacting with proteins or other components in the Fetal Bovine Serum (FBS).[5][7] | 1. Test the solubility in serum-free media to confirm the interaction.2. Decrease the serum percentage if experimentally feasible.3. Perform a solubility test to determine the limit in your specific serum-containing medium. |
Experimental Protocols
Protocol: Determining the Empirical Solubility Limit
If precipitation persists, determining the maximum soluble concentration of this compound in your specific cell culture medium is recommended.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your H-0104 stock solution in pre-warmed (37°C) culture medium. Test a range of concentrations above and below your target working concentration.
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24-72 hours).[7]
-
Visual Inspection: At regular intervals, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film). A light microscope can be used for more sensitive detection.[5]
-
Quantitative Measurement (Optional): To quantify precipitation, measure the absorbance of the medium at a high wavelength (e.g., 600 nm) using a spectrophotometer. An increase in absorbance relative to a control (medium with solvent only) indicates light scattering due to precipitates.[5]
-
Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the empirical solubility limit for your specific conditions.
| Parameter | Recommended Range for Testing |
| Solvent for Stock | High-Purity DMSO |
| Stock Concentration | 10 mM - 50 mM |
| Final Solvent Conc. | Keep below 0.5%, ideally ≤0.1%[4][5] |
| Final H-0104 Conc. | Test a range, e.g., 1 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
Visual Guides
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: Simplified diagram of the Rho/ROCK signaling pathway inhibited by H-0104.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 913636-88-1|this compound|(2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride|-范德生物科技公司 [bio-fount.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. merckmillipore.com [merckmillipore.com]
H-0104 dihydrochloride off-target effects and how to control for them
Welcome to the technical support center for H-0104 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and outline best practices for designing well-controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-0104 dihydrochloride and what is its primary target?
A1: this compound is known as a Rho-kinase (ROCK) inhibitor.[1] The ROCK family, consisting of ROCK1 and ROCK2, are key regulators of cellular processes like cytoskeletal organization, cell migration, and adhesion.[2] H-0104 has been noted for its significant activity in lowering intraocular pressure (IOP).[1]
Q2: Are there known off-target effects for this compound?
A2: Specific, comprehensively documented off-target effects for this compound are not widely published. However, it is suggested that its IOP-lowering effect may not be directly and solely related to ROCK inhibition, indicating the possibility of alternative mechanisms or off-target interactions.[1] Like many kinase inhibitors, it is crucial for researchers to experimentally validate its specificity in their system of interest.[3]
Q3: Why is it important to control for off-target effects when using a ROCK inhibitor like H-0104?
A3: Off-target effects can lead to misinterpretation of experimental results, attributing a biological phenomenon to the inhibition of the intended target (ROCK) when it may be caused by the modulation of another kinase or protein.[4] This is critical for ensuring the validity of your findings and for the development of selective therapeutic agents.
Q4: What are some common off-target kinases for other ROCK inhibitors?
A4: While specific data for H-0104 is limited, other ROCK inhibitors have been shown to interact with kinases from the AGC kinase family, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[5][6] For example, the well-known inhibitor Fasudil was initially developed as a PKA and PKC inhibitor before its potent effects on ROCK were discovered.[3] Therefore, it is prudent to consider these as potential off-targets.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: My experimental results with H-0104 are inconsistent with other ROCK inhibitors.
-
Possible Cause: This could indicate that the observed phenotype is due to an off-target effect specific to H-0104 or that H-0104 has a different potency or selectivity profile for ROCK1 versus ROCK2 compared to other inhibitors.
-
Troubleshooting Steps:
-
Use a structurally different ROCK inhibitor: Include a well-characterized ROCK inhibitor like Y-27632 or Fasudil in your experiments as a positive control.[2] If these compounds replicate the effect of H-0104, it is more likely an on-target ROCK-mediated phenomenon.
-
Perform a dose-response curve: Establish the potency (IC50) of H-0104 in your specific cellular assay and compare it to its known biochemical IC50 if available. A significant discrepancy may suggest off-target activity.
-
Validate target engagement: Directly measure the inhibition of a downstream ROCK substrate, such as the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), to confirm that H-0104 is engaging ROCK at the concentrations used.[2][5]
-
Issue 2: I am observing toxicity or unexpected phenotypic changes in my cells at concentrations where I expect specific ROCK inhibition.
-
Possible Cause: The concentration of H-0104 being used may be too high, leading to off-target effects or general cellular toxicity.
-
Troubleshooting Steps:
-
Conduct a cell viability assay: Determine the concentration range at which H-0104 is non-toxic to your cells (e.g., using an MTT or CellTiter-Glo assay).
-
Titrate the inhibitor concentration: Use the lowest effective concentration of H-0104 that shows inhibition of the desired ROCK-mediated process.
-
Rescue experiment: If possible, try to rescue the phenotype by overexpressing a constitutively active form of ROCK or a downstream effector to confirm the effect is on-target.
-
Data Summary: Comparative Potency of Common ROCK Inhibitors
To provide context for your experiments, the following table summarizes the biochemical potency of several widely used ROCK inhibitors. Note that specific data for H-0104 is not included due to limited public availability.
| Inhibitor | Primary Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Key Characteristics |
| Y-27632 | ROCK1, ROCK2 | ~140 nM | ~220 nM | Well-characterized, standard control.[2] |
| Fasudil | ROCK1, ROCK2 | ~400 nM | ~200 nM | Clinically approved in Japan and China.[2][7] |
| GSK429286A | ROCK1, ROCK2 | ~1.6 nM | ~4.2 nM | High potency and selectivity.[2] |
Note: IC50 values can vary between different assay formats and should be used as a comparative guide.
Key Experimental Protocols
Protocol 1: Validating On-Target ROCK Inhibition via Western Blot
This protocol verifies that H-0104 inhibits the phosphorylation of a key downstream substrate of ROCK, MYPT1.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. If necessary, serum-starve cells to reduce basal ROCK activity.[8]
-
Inhibitor Incubation: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a control inhibitor (e.g., 10 µM Y-27632) for 1-2 hours. Include a vehicle-only (e.g., DMSO) control.
-
Stimulation (Optional): If basal ROCK activity is low, stimulate the pathway with an agonist like thrombin or lysophosphatidic acid (LPA) for 5-15 minutes.[8]
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate overnight at 4°C with a primary antibody against phosphorylated MYPT1 (pMYPT1).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total MYPT1 and a loading control (e.g., GAPDH) to ensure equal loading.[2]
-
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the pMYPT1/total MYPT1 ratio in H-0104-treated cells indicates on-target ROCK inhibition.
Protocol 2: General Kinase Profiling (Conceptual Workflow)
To broadly identify potential off-targets, a compound can be screened against a large panel of purified kinases. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide this compound at a specified concentration.
-
Assay Performance: The compound is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.
-
Activity Measurement: The enzymatic activity of each kinase is measured in the presence of H-0104 and compared to a vehicle control.[4]
-
Data Analysis: The results are reported as the percent inhibition for each kinase. Significant inhibition of kinases other than ROCK1 and ROCK2 indicates potential off-target binding.[4]
Visual Guides
Caption: Simplified RhoA/ROCK signaling pathway.
Caption: Workflow for validating H-0104 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design (Journal Article) | OSTI.GOV [osti.gov]
- 7. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Unexpected Experimental Outcomes with H-0104 Dihydrochloride: A Technical Support Guide
Shanghai, China - Researchers and drug development professionals utilizing the ROCK inhibitor H-0104 dihydrochloride (B599025) now have access to a comprehensive technical support center designed to help interpret and troubleshoot unexpected experimental phenotypes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accurate application and interpretation of results involving this compound.
H-0104 dihydrochloride is recognized as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), playing a significant role in regulating cellular processes such as adhesion, migration, and contraction. While its primary on-target effects are well-documented, particularly its ability to lower intraocular pressure (IOP), emerging evidence suggests that its mechanism of action may be more complex, potentially involving off-target interactions that can lead to unexpected experimental outcomes. Notably, the IOP-lowering effect of this compound may not be exclusively linked to ROCK inhibition, indicating a broader pharmacological profile.
This support center aims to equip researchers with the necessary tools to identify, understand, and mitigate potential off-target effects, ensuring the validity and reproducibility of their findings.
Troubleshooting Guides
When encountering unexpected phenotypes during experiments with this compound, a systematic approach to troubleshooting is crucial. The following table outlines potential unexpected observations, their possible causes, and recommended actions.
| Unexpected Phenotype | Possible Cause | Recommended Troubleshooting Steps |
| Altered Cell Morphology (e.g., excessive rounding, blebbing, detachment) | 1. High Compound Concentration: The concentration of H-0104 may be too high, leading to cytotoxicity. 2. Off-Target Effects: Inhibition of other kinases or signaling pathways. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to ROCK inhibition or off-target effects. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Control Compound: Use a structurally different ROCK inhibitor to see if the phenotype is consistent with on-target ROCK inhibition. 3. Phenotypic Analysis: Compare the observed morphology with known effects of ROCK inhibition in similar cell types. |
| Unexpected Changes in Cell Proliferation or Viability | 1. Off-Target Kinase Inhibition: H-0104 may be inhibiting kinases involved in cell cycle regulation or survival pathways. 2. Induction of Apoptosis or Necrosis: The compound may be triggering programmed cell death through on-target or off-target mechanisms. | 1. Kinase Selectivity Profiling: If possible, perform a kinase panel screen to identify potential off-target interactions. 2. Apoptosis/Necrosis Assays: Conduct assays such as Annexin V/PI staining to differentiate between apoptosis and necrosis. 3. Rescue Experiments: Attempt to rescue the phenotype by manipulating downstream signaling components. |
| Inconsistent or Contradictory Signaling Pathway Activation | 1. Feedback Loops: Inhibition of ROCK may activate compensatory signaling pathways. 2. Off-Target Pathway Modulation: The compound may be directly affecting other signaling cascades. | 1. Western Blot Analysis: Profile key proteins in related signaling pathways (e.g., PI3K/Akt, MAPK) to identify unexpected changes. 2. Time-Course Experiment: Analyze pathway activation at different time points to understand the dynamics of the cellular response. |
Frequently Asked Questions (FAQs)
Q1: We observe significant cell rounding and detachment at a concentration of this compound that is reported to be effective for ROCK inhibition. Is this expected?
A1: While ROCK inhibition is known to affect the actin cytoskeleton and can lead to changes in cell morphology, including rounding, widespread detachment may indicate cytotoxicity or a potent off-target effect.[1][2] We recommend performing a dose-response curve to determine the IC50 for your specific cell line and using the lowest effective concentration. If the issue persists, consider it a potential off-target effect and investigate further using the troubleshooting guide above.
Q2: Our results show that this compound is affecting a signaling pathway that is not downstream of ROCK. How can we confirm if this is an off-target effect?
A2: The most direct way to investigate off-target effects is through a comprehensive kinase selectivity screen. This will provide data on the inhibitory activity of this compound against a broad panel of kinases. In the absence of such a screen, you can use a structurally unrelated ROCK inhibitor as a control. If the alternative inhibitor does not produce the same effect on the secondary pathway, it is likely an off-target effect of H-0104.
Q3: Can the dihydrochloride salt formulation of H-0104 influence experimental outcomes?
A3: The dihydrochloride salt is used to increase the solubility and stability of the compound. While generally not expected to cause significant cellular effects on its own at the final diluted concentrations, it is always good practice to include a vehicle control (the solvent used to dissolve the compound, e.g., water or DMSO) in your experiments to account for any potential effects of the solvent or salt.
Key Experimental Protocols
To assist researchers in their investigations, we provide the following detailed methodologies for essential experiments.
Protocol 1: Western Blot Analysis of ROCK Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-MLC2, total MLC2, p-MYPT1, and total MYPT1. Use a loading control such as GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Proliferation Assay (EdU Incorporation)
This assay directly measures DNA synthesis to assess cell proliferation.
-
Cell Treatment and EdU Labeling: Treat cells with this compound. Two hours before the end of the treatment period, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium.[3]
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) in PBS, then permeabilize with 0.5% Triton® X-100 in PBS.
-
Click-iT® Reaction: Detect the incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.[4][5]
-
Imaging and Analysis: Visualize the fluorescent signal using a fluorescence microscope or a high-content imaging system. Quantify the percentage of EdU-positive cells to determine the proliferation rate.
Visualizing Signaling and Experimental Workflows
To further aid in the conceptualization of experimental design and data interpretation, the following diagrams are provided.
References
- 1. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials | MDPI [mdpi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click-iT® EdU HCS Assays Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
Long-term stability of H-0104 dihydrochloride in aqueous solution
Welcome to the technical support center for H-0104 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of H-0104 dihydrochloride in aqueous solutions and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. For aqueous-based experiments, subsequent dilutions should be made in the appropriate buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and potential precipitation.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for optimal long-term stability. For short-term storage of aqueous solutions, refrigeration at 2-8°C for up to two weeks is advisable, though stability should be verified for your specific experimental conditions.[1]
Q3: My aqueous solution of this compound has changed color. What does this indicate?
A3: A color change in the solution may indicate chemical degradation, possibly due to oxidation or photodegradation. It is recommended to prepare fresh solutions and to protect them from light by using amber vials or by wrapping the container in aluminum foil.
Q4: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A4: A gradual loss of activity can be due to the degradation of the compound in the culture medium at 37°C. This compound, like other small molecules, can be susceptible to hydrolysis or enzymatic degradation. For long-term experiments, it is advisable to replenish the compound with each media change. It is also recommended to perform a stability study of this compound in your specific cell culture medium.
Q5: Can I filter-sterilize my this compound solution?
A5: Yes, solutions of this compound in aqueous buffers can be filter-sterilized using a 0.22 µm syringe filter. It is important to use a filter material that has low protein binding and is compatible with the solvent to minimize loss of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in aqueous solution upon preparation or after storage. | - Poor solubility in the aqueous buffer. - Exceeded solubility limit. - pH of the solution is not optimal for solubility. | - Gently warm the solution and vortex or sonicate to aid dissolution. - Prepare a more dilute solution. - Adjust the pH of the buffer. H-0104 is a dihydrochloride salt and may be more soluble in slightly acidic conditions. |
| Inconsistent or lower-than-expected experimental results. | - Degradation of the compound in the stock or working solution. - Inaccurate concentration of the stock solution. | - Prepare fresh stock and working solutions. - Verify the concentration of the stock solution using a spectrophotometer or HPLC. - Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | - Chemical degradation of this compound. - Contamination of the solvent or buffer. | - Analyze the sample by LC-MS to identify potential degradation products. - Prepare fresh solutions using high-purity solvents and buffers. - Review storage and handling procedures to minimize exposure to light, high temperatures, and reactive substances. |
Data on Stability of Structurally Related ROCK Inhibitors
While specific long-term stability data for this compound in aqueous solution is not extensively published, the stability of other ROCK inhibitors with similar structural features can provide valuable insights.
Table 1: Stability of Y-27632 Dihydrochloride in Aqueous Solutions
| Storage Condition | Solvent/Medium | Duration | Stability | Reference |
| -20°C | PBS or Water | Up to 6 months | Stable | [2] |
| -20°C | Reconstituted in sterile deionized water | Up to 1 year | Stable | [3][4] |
| 2-8°C | Cell Culture Medium | 6 days | Stable | |
| 4°C | Thawed Stock Solution | 2 weeks | Stable | [1] |
| 37°C | Cell Culture Medium | Up to 2 days | Stable |
Table 2: Illustrative Forced Degradation Data for a Structurally Similar Compound (Fasudil)
Note: This data is representative of typical forced degradation studies and may not directly reflect the stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | ~10-15% | Hydrolysis of the sulfonamide bond.[5] |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | ~15-20% | Hydrolysis of the sulfonamide bond.[5] |
| Oxidative | 3% H₂O₂ | 24 hours | ~20-25% | N-oxidation of the isoquinoline (B145761) ring.[5] |
| Photolytic | UV light (254 nm) | 48 hours | ~5-10% | Photodegradation products.[5] |
| Thermal | 60°C in solution | 72 hours | ~5-10% | Thermally induced degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution for experiments.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C.
-
Protocol 2: General Forced Degradation Study
-
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
HPLC-UV or LC-MS system
-
-
Procedure:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at room temperature for a defined period (e.g., 8 hours). At various time points, withdraw samples, neutralize with an equivalent amount of HCl, and analyze by HPLC.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Incubate at room temperature for a defined period (e.g., 24 hours), protected from light. At various time points, withdraw samples and analyze by HPLC.
-
Photolytic Degradation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at approximately 1 mg/mL. Expose the solution to a UV light source (e.g., 254 nm) for a defined period (e.g., 48 hours). A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.
-
Thermal Degradation: Prepare a solution of this compound in a suitable buffer (e.g., PBS pH 7.4) at approximately 1 mg/mL. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 72 hours), protected from light. A control sample should be stored at a lower temperature (e.g., 4°C). Analyze both samples by HPLC.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of the control or time-zero sample. Degradation products can be further characterized by LC-MS.
-
Visualizations
References
Technical Support Center: H-0104 Dihydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving H-0104 dihydrochloride (B599025).
I. Frequently Asked Questions (FAQs)
Q1: What is H-0104 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a research compound identified as a Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor.[1][2] The ROCK signaling pathway is a crucial regulator of cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[3] By inhibiting ROCK, this compound can modulate these fundamental cellular functions. It has been noted for its significant intraocular pressure (IOP)-lowering activity in monkeys, suggesting its potential in glaucoma research.[1][2]
Q2: What are the common sources of variability in cell-based assays using this compound?
A2: Variability in cell-based assays can arise from multiple factors. These include inconsistencies in cell culture practices (e.g., cell passage number, confluency), procedural variations (e.g., pipetting errors, incubation times), and the inherent biological variability of cells.[4] For compounds like this compound, factors such as inconsistent inhibitor concentration, improper storage, and degradation can also significantly contribute to experimental variability.
Q3: How should I prepare and store this compound?
A3: this compound is typically a solid powder. For long-term storage, it is recommended to store the compound at -20°C for up to two to three years, protected from light.[1][5] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1] Stock solutions are commonly prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Once in an aqueous solution, it is generally recommended not to store it for more than one day.
Q4: How do I choose the appropriate concentration range for my experiments?
A4: The optimal concentration of this compound will be cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific experimental setup. Start with a broad range (e.g., 1 nM to 10 µM) to identify a window of activity.[7] The goal is to find the lowest effective concentration that produces the desired on-target effect to minimize potential off-target activities.
II. Physicochemical Properties and Storage of this compound
| Property | Data | Source |
| Chemical Name | (2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride | [1] |
| CAS Number | 913636-88-1 | [1][2][8] |
| Molecular Formula | C₁₅H₂₀BrCl₂N₃O₂S | [1] |
| Molecular Weight | 457.21 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C; Long-term (years): -20°C. Protect from light. | [1] |
| Solubility | Soluble in DMSO. Specific solubility (e.g., mg/mL) is not specified and should be determined empirically. | [6] |
| Stability in Solution | Stock solutions in DMSO are generally stable at -20°C for extended periods (e.g., up to 1 year if protected from light).[5] Aqueous solutions are less stable and should ideally be prepared fresh. |
III. Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for using this compound and the targeted ROCK signaling pathway.
References
H-0104 dihydrochloride degradation products and their impact
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation of H-0104 dihydrochloride (B599025) and its impact on experimental outcomes. Due to limited publicly available data on the specific degradation products of H-0104 dihydrochloride, this guide is based on the chemical properties of its structural motifs (sulfonamide, isoquinoline (B145761), dihydrochloride salt) and general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize degradation?
A1: this compound solid should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage, -20°C is advisable.[1] Once in solution, it is best to prepare fresh solutions for each experiment or store aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
A2: The solubility of this compound should be confirmed with the supplier's product sheet. Typically, dihydrochloride salts of small molecules are soluble in aqueous solutions. For cell culture experiments, sterile DMSO is a common solvent for creating stock solutions, which are then further diluted in aqueous media.
Q3: I am observing inconsistent results with this compound in my experiments. Could degradation be the cause?
A3: Yes, inconsistent results can be a sign of compound degradation. Factors such as improper storage, solution instability, or exposure to light can lead to the formation of degradation products that may have altered or no biological activity. Refer to the Troubleshooting Guide below for more detailed information.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The dihydrochloride salt can react with water, potentially affecting the pH of the solution.[2][3][4][5] The sulfonamide group can also undergo hydrolysis under certain pH and temperature conditions.[6][7]
-
Photodegradation: The isoquinoline ring system may be sensitive to light, leading to photochemical degradation.[8][9]
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light for extended periods.
Q5: How can I detect the degradation of this compound?
A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) can be used to assess the purity of your this compound stock and detect the presence of degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on potential degradation-related causes.
| Problem | Potential Cause(s) Related to Degradation | Recommended Solution(s) |
| Reduced or no biological activity | Degradation of this compound: The active compound may have degraded due to improper storage, handling, or experimental conditions. | - Verify Storage: Ensure the compound has been stored correctly in a cool, dry, and dark place. - Prepare Fresh Solutions: Always prepare fresh solutions before each experiment. Avoid using old stock solutions. - Protect from Light: Minimize exposure of the compound and its solutions to light. - Check Purity: If possible, verify the purity of your compound stock using HPLC. |
| Inconsistent results between experiments | Variable levels of degradation: Inconsistent handling or storage conditions can lead to varying degrees of degradation between experimental setups. | - Standardize Protocols: Adhere to a strict, standardized protocol for solution preparation, storage, and handling. - Aliquot Stock Solutions: Aliquot stock solutions to minimize freeze-thaw cycles. - Use an Internal Control: Include a positive control with a known response in every experiment to monitor for variability. |
| Unexpected cellular toxicity or off-target effects | Formation of toxic degradation products: Degradation products may have different biological activities, including unforeseen toxicity. | - Perform Dose-Response Curve: Always perform a dose-response curve to identify the optimal working concentration and observe for unexpected toxicity. - Characterize Degradation: If significant issues persist, consider analytical characterization of the solution to identify potential degradation products. |
| Precipitation of the compound in media | Hydrolysis of the dihydrochloride salt: Changes in pH upon dissolution in media can affect solubility. | - Check Solubility: Confirm the solubility of this compound in your specific cell culture medium. - Adjust pH: If necessary, adjust the pH of the final solution. - Use a Suitable Solvent: Ensure the initial stock solution is fully dissolved before further dilution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Amount: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Solvent Addition: Under sterile conditions, add the calculated volume of high-purity, sterile DMSO to the vial containing the lyophilized powder.
-
Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C.
Protocol 2: Stability Assessment of this compound in Experimental Conditions (Forced Degradation Study)
This is a generalized protocol. Specific conditions should be optimized based on experimental needs.
-
Prepare Solutions: Prepare solutions of this compound in the relevant experimental buffer or medium at the working concentration.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample protected from stress:
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Photodegradation: Expose to UV light (e.g., 254 nm) or broad-spectrum light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation peaks.
Visualizations
References
- 1. 913636-88-1|this compound|(2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. 14.4 Hydrolysis of Salts – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]
- 3. 14.4 Hydrolysis of Salts - Chemistry 2e | OpenStax [openstax.org]
- 4. Hydrolysis of Salts: Equations | CHEM101 ONLINE: General Chemistry [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Best practices for storing and handling H-0104 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling H-0104 dihydrochloride (B599025), a potent ROCK inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your experiments.
Storage and Stability
Proper storage of H-0104 dihydrochloride is critical to maintain its stability and activity. Below is a summary of recommended storage conditions for both the powdered form and solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| Room Temperature | Short-term | Permissible for shipping and brief periods. | |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its primary mechanism of action is to block the downstream signaling of the RhoA GTPase, which plays a crucial role in regulating cell shape, motility, and contraction.
Q2: What are the common research applications for this compound?
A2: this compound is frequently used in studies related to glaucoma, as it has been shown to lower intraocular pressure.[1][2] It is also utilized in research investigating cancer cell migration and invasion, as well as in stem cell biology to enhance cell survival and attachment during single-cell dissociation.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in water. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile water or a buffer such as PBS, which can then be further diluted in your culture medium to the desired working concentration.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, briefly centrifuge the vial of powdered this compound to ensure all the powder is at the bottom. Under sterile conditions, add the appropriate volume of solvent (e.g., sterile water) to achieve your desired stock concentration. Gently vortex or sonicate to ensure complete dissolution. Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the recommended working concentration for this compound in cell-based assays?
A5: The optimal working concentration can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the most effective concentration for your experimental setup. Based on studies with other ROCK inhibitors, a starting range of 1-10 µM is often used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of the inhibitor | - Incorrect storage: The compound may have degraded due to improper storage. - Inaccurate concentration: Errors in calculating the stock or working concentration. - Cellular resistance: The cell line may be insensitive to ROCK inhibition. - Insufficient incubation time: The treatment duration may not be long enough to observe an effect. | - Verify that the compound has been stored according to the recommendations. - Recalculate and prepare fresh dilutions from the stock solution. - Test a range of higher concentrations. - Perform a time-course experiment to determine the optimal incubation period. |
| Observed cell toxicity or unexpected morphological changes | - High concentration: The working concentration of the inhibitor may be too high for the specific cell line. - Solvent toxicity: If using a solvent other than water, the solvent itself may be causing toxicity at the concentration used. - Off-target effects: At high concentrations, ROCK inhibitors can have off-target effects. | - Perform a dose-response experiment to identify a non-toxic, effective concentration. - Include a vehicle control (solvent only) in your experiment to rule out solvent toxicity. - Lower the concentration and/or reduce the incubation time. |
| Precipitation of the compound in the culture medium | - Low solubility: The working concentration may exceed the solubility limit of the compound in the culture medium. - Incorrect pH of the medium: The pH of the culture medium may affect the solubility of the compound. | - Ensure the final concentration of any organic solvent from the stock solution is low (typically <0.5%). - Prepare a fresh dilution of the compound and ensure it is fully dissolved before adding to the culture medium. - Check and adjust the pH of your culture medium if necessary. |
Experimental Protocols & Visualizations
Signaling Pathway of ROCK Inhibition
This compound acts by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by this compound.
Caption: The RhoA/ROCK signaling pathway and inhibition by this compound.
Experimental Workflow: Cell-Based ROCK Inhibition Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell migration using a scratch (wound healing) assay.
Caption: Workflow for a cell migration (scratch) assay with this compound.
Detailed Methodology: Cell Migration (Scratch) Assay
1. Cell Seeding:
-
Plate cells (e.g., MDA-MB-231 breast cancer cells) in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO₂.
2. Creating the Scratch:
-
Once the cells have reached confluence, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells with sterile PBS to remove any detached cells.
3. Treatment with this compound:
-
Prepare fresh dilutions of this compound in the appropriate cell culture medium at 2x the final desired concentrations.
-
Remove the PBS from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
4. Incubation and Imaging:
-
Place the plate back in the incubator.
-
Image the scratches at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours) using a microscope with a camera.
5. Data Analysis:
-
At each time point, measure the area of the scratch for each well using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each concentration relative to the time 0 image.
-
Plot the percentage of wound closure against time for each treatment condition to determine the effect of this compound on cell migration.
References
Validation & Comparative
A Comparative Analysis of H-0104 Dihydrochloride and Fasudil in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Rho-kinase (ROCK) inhibitors, H-0104 dihydrochloride (B599025) (also known as H-1152P) and fasudil (B1672074), based on their performance in preclinical glaucoma models. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to ROCK Inhibitors in Glaucoma
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and associated visual field defects. Elevated intraocular pressure (IOP) is a major risk factor, and current therapeutic strategies primarily focus on lowering IOP. Rho-associated coiled-coil containing protein kinases (ROCK) have emerged as a key therapeutic target in glaucoma. ROCK inhibitors lower IOP by increasing the outflow of aqueous humor through the trabecular meshwork, the primary drainage pathway of the eye. Furthermore, they exhibit neuroprotective properties by promoting RGC survival and axonal regeneration.
H-0104 dihydrochloride and fasudil are both isoquinoline (B145761) sulfonamide derivatives that function as ROCK inhibitors. This guide will delve into a comparative analysis of their efficacy in lowering IOP and protecting retinal neurons in established glaucoma models.
Comparative Efficacy in Intraocular Pressure Reduction
Experimental data from studies in rabbit models of glaucoma demonstrate that both this compound and fasudil effectively lower intraocular pressure. However, this compound has been shown to be a more potent ROCK inhibitor and, consequently, more effective at reducing IOP.
Table 1: Comparison of IOP-Lowering Effects in Rabbit Models
| Parameter | This compound (H-1152P) | Fasudil | Reference |
| Animal Model | Normotensive and Ocular Hypertensive Rabbits | Normotensive Rabbits | [1] |
| Route of Administration | Topical | Topical | [2] |
| Dosage Range Tested | 0.1 mM, 1.0 mM, 10 mM, 28 mM | Not specified in direct comparison | [1] |
| Maximum IOP Reduction (Normotensive) | 7.2 ± 1.9 mmHg (at 28 mM) | Data not available in direct comparison | [1] |
| Maximum IOP Reduction (Ocular Hypertensive) | 10.6 ± 2.3 mmHg (at 28 mM) | Data not available in direct comparison | [1] |
| Duration of Action | Up to 300 minutes in hypertensive model | Not specified in direct comparison | [1] |
A study directly comparing various isoquinoline sulfonamides in rabbits indicated that H-1152 (the parent compound of this compound) was more potent in inhibiting ROCK2 than fasudil.[3]
Table 2: In Vitro ROCK2 Inhibition
| Compound | IC50 for ROCK2 | Reference |
| H-1152 | 19 nM | [3] |
| Fasudil | 730 nM | [3] |
Neuroprotective Effects
Both this compound and fasudil have demonstrated neuroprotective effects in various models of optic nerve injury and retinal ganglion cell damage. These effects are attributed to the inhibition of the RhoA/ROCK pathway, which is implicated in neuronal apoptosis and axonal degeneration.
Table 3: Comparison of Neuroprotective Effects
| Parameter | This compound (H-1152P) | Fasudil | Reference |
| Experimental Model | Rodent Anterior Ischemic Optic Neuropathy | Rat Optic Nerve Injury, NMDA-induced excitotoxicity | [4][5][6] |
| Key Findings | - Significantly reduced RGC loss- Decreased inflammation- Promoted axonal regeneration | - Reversed RGC apoptosis- Promoted neurite outgrowth- Reduced cell loss in the ganglion cell layer- Attenuated reductions in Thy-1 mRNA levels | [4][5][6] |
| Mechanism | ROCK inhibition | Inhibition of RhoA/ROCK pathway | [4][5] |
While direct quantitative comparisons of the neuroprotective efficacy between the two compounds are limited, the available data suggests that both are promising agents for protecting retinal ganglion cells.
Experimental Protocols
Ocular Hypertension Model in Rabbits (Water-Loading Method)
This protocol is a common method for inducing a transient increase in IOP to test the efficacy of IOP-lowering agents.
Workflow: Water-Loading Ocular Hypertension Model
Caption: Workflow for inducing and monitoring ocular hypertension in rabbits.
Detailed Steps:
-
Animals: New Zealand White rabbits are typically used.[1]
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment to minimize stress-related IOP fluctuations.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes using a calibrated pneumatonometer.
-
Drug Administration: A single drop of the test compound (this compound or fasudil solution) is administered topically to one eye. The contralateral eye receives the vehicle as a control.[1]
-
Water Loading: A specific volume of water (e.g., 60 mL/kg) is administered orally via gavage to induce a temporary increase in IOP.[1]
-
IOP Monitoring: IOP is measured at predetermined time points after water loading to assess the effect of the test compound on the elevated IOP.[1]
Assessment of Retinal Ganglion Cell Survival
Several methods are employed to quantify the survival of RGCs in glaucoma models. A common in vivo technique involves retrograde labeling of RGCs followed by cell counting.
Workflow: RGC Survival Assessment
Caption: General workflow for assessing retinal ganglion cell survival.
Detailed Steps:
-
Model Induction: An appropriate model of RGC damage is induced, such as optic nerve crush or induction of chronic glaucoma.[5]
-
Treatment: The animals receive the test compounds (this compound or fasudil) or vehicle according to the study design.[5]
-
Retrograde Labeling: A fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculus, a primary target of RGC axons. The tracer is transported retrogradely to the RGC cell bodies in the retina.[5]
-
Tissue Processing: After a set survival period, the eyes are enucleated, and the retinas are dissected and prepared as flat mounts.[5]
-
Quantification: The number of labeled, surviving RGCs is counted using fluorescence microscopy. The density of surviving RGCs is then calculated and compared between treatment groups.[5]
Signaling Pathway
Both this compound and fasudil exert their effects by inhibiting the Rho-kinase (ROCK) signaling pathway in the trabecular meshwork cells. This inhibition leads to a relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow and reducing IOP.
Diagram: Rho-Kinase Signaling Pathway in Trabecular Meshwork
Caption: Simplified diagram of the Rho-kinase signaling pathway.
Conclusion
Both this compound and fasudil are effective ROCK inhibitors with demonstrated efficacy in preclinical glaucoma models. The available data suggests that this compound is a more potent inhibitor of ROCK and may offer a greater IOP-lowering effect compared to fasudil. Both compounds also exhibit promising neuroprotective properties, which is a significant advantage for a glaucoma therapeutic. Further head-to-head comparative studies, particularly focusing on the long-term neuroprotective effects and safety profiles, are warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection and design of future investigations into these promising therapeutic agents for glaucoma.
References
- 1. The effect of the H-1152P, a potent Rho-associated coiled coil-formed protein kinase inhibitor, in rabbit normal and ocular hypertensive eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Fasudil protects retinal ganglion cells and promotes axonal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Validating ROCK Inhibition in Cells: A Comparative Guide to H-1152 Dihydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-1152 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other commonly used alternatives, namely Y-27632 and Fasudil. The information herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate inhibitor for their studies and validating its efficacy in cellular models.
Introduction to ROCK Inhibition
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target. ROCK inhibitors are invaluable tools for dissecting the intricacies of this pathway and for the development of novel therapeutics. H-1152 dihydrochloride has emerged as a highly potent and selective inhibitor of ROCK. This guide will objectively compare its performance against the well-established ROCK inhibitors Y-27632 and Fasudil.
Comparison of ROCK Inhibitor Potency and Selectivity
The selection of a suitable ROCK inhibitor often depends on its potency (IC50 or Ki values) and its selectivity for ROCK isoforms (ROCK1 and ROCK2) over other kinases. The following table summarizes the reported inhibitory activities of H-1152, Y-27632, and Fasudil.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Notes |
| H-1152 | ROCK2 | 1.6 | 12 | Highly potent and selective for ROCK2. |
| Y-27632 | ROCK1, ROCK2 | 140-220 (ROCK1), 300 (ROCK2) | - | Widely used, potent, and relatively selective ROCK inhibitor. |
| Fasudil | ROCK1, ROCK2 | 330 (ROCK1) | 158 (ROCK2) | Clinically approved ROCK inhibitor, also inhibits other kinases at higher concentrations. |
Experimental Validation of ROCK Inhibition in Cells
The following section details key experiments to validate and compare the efficacy of H-1152 dihydrochloride and its alternatives in a cellular context.
Western Blotting for Phosphorylated Downstream Targets
A direct method to quantify ROCK inhibition is to measure the phosphorylation status of its downstream substrates, Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2). Inhibition of ROCK leads to a decrease in the phosphorylation of these proteins.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of H-1152, Y-27632, or Fasudil for a predetermined time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MYPT1 (Thr696) or phospho-MLC2 (Thr18/Ser19).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total MYPT1, total MLC2, and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein and normalize to the loading control.
Analysis of Actin Stress Fiber Formation
ROCK activity is crucial for the formation and maintenance of actin stress fibers. Inhibition of ROCK leads to a visible reduction in these structures.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere and spread. Treat the cells with H-1152, Y-27632, or Fasudil at various concentrations for an appropriate duration (e.g., 1-4 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Phalloidin (B8060827) Staining:
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Phalloidin-iFluor 488) in PBS for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Wash the coverslips with PBS and mount them on microscope slides.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Quantify the presence and organization of stress fibers using image analysis software like ImageJ. This can involve measuring the integrated density of phalloidin staining or using plugins designed for stress fiber analysis.
-
Cell Migration and Invasion Assays
ROCK signaling plays a pivotal role in cell motility. Therefore, assessing the impact of inhibitors on cell migration and invasion provides a functional readout of their efficacy.
a) Wound Healing (Scratch) Assay for Cell Migration
Experimental Protocol:
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch and Treatment: Create a "wound" by scratching the monolayer with a sterile pipette tip. Wash with PBS to remove dislodged cells. Add fresh media containing different concentrations of H-1152, Y-27632, or Fasudil.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
b) Transwell (Boyden Chamber) Assay for Cell Migration and Invasion
Experimental Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (typically 8 µm pore size) with a layer of Matrigel or other extracellular matrix components. For migration assays, no coating is necessary. Rehydrate the inserts with serum-free media.
-
Cell Seeding and Treatment: Resuspend serum-starved cells in serum-free media containing the desired concentrations of H-1152, Y-27632, or Fasudil and seed them into the upper chamber of the transwell inserts.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 12-48 hours).
-
Cell Staining and Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of stained cells in several microscopic fields for each insert.
-
Comparative Performance Data
A study comparing the effects of these three inhibitors on neurite outgrowth, a process highly dependent on cytoskeletal dynamics, demonstrated that all three compounds were effective in promoting neurite extension on an inhibitory substrate. Another study comparing Y-27632 and Fasudil in a microglial migration assay found that both inhibitors promoted migration.
It is important to note that direct comparison of quantitative data from different studies should be done with caution due to variations in cell lines, experimental conditions, and methodologies.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: The Rho/ROCK signaling pathway and points of inhibition by H-1152, Y-27632, and Fasudil.
Caption: Experimental workflow for validating and comparing ROCK inhibitors in cells.
Caption: Logical framework for the comparative validation of ROCK inhibitors.
Conclusion
H-1152 dihydrochloride stands out as a highly potent and selective ROCK2 inhibitor. For researchers requiring high specificity to dissect the distinct roles of ROCK2, H-1152 is an excellent choice. Y-27632 remains a widely used and effective pan-ROCK inhibitor suitable for general studies of the Rho/ROCK pathway. Fasudil, being clinically approved, offers a translational perspective, although its broader kinase inhibition profile at higher concentrations should be considered. The selection of the most appropriate inhibitor will ultimately depend on the specific research question, the desired level of selectivity, and the experimental context. The protocols and comparative data provided in this guide serve as a valuable resource for the rigorous validation of ROCK inhibition in cellular systems.
H-0104 Dihydrochloride: A Comparative Guide to ROCK Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H-0104 Dihydrochloride with Alternative ROCK Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound, a known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with two widely used alternative ROCK inhibitors, Y-27632 and Fasudil. The following sections detail the performance of these compounds across various target engagement and validation assays, offering insights into their biochemical and cellular activities. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of this compound, Y-27632, and Fasudil against the two isoforms of ROCK, ROCK1 and ROCK2, has been determined through in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for quantifying biochemical potency.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | ROCK1 | 800 | Not Reported |
| ROCK2 | 700 | Not Reported | |
| Y-27632 | ROCK1 | 140 - 220 | 140 - 220 |
| ROCK2 | 300 | 300 | |
| Fasudil | ROCK1 | 10,700 | 330 |
| ROCK2 | 1,900 | Not Reported |
Cellular Target Engagement: Assessing Intracellular Activity
To determine if these compounds can effectively engage their target within a cellular context, two primary biophysical methods are employed: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to its target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the target are utilized. Compound binding displaces the tracer, leading to a decrease in the BRET signal, which allows for the quantification of intracellular target occupancy.
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
| Assay | This compound | Y-27632 | Fasudil |
| NanoBRET™ IC50 (nM) | Data Not Available | Reported for ROCK1/2 | Data Not Available |
| CETSA (ΔTm in °C) | Data Not Available | Reported for various kinases | Data Not Available |
Validation of Downstream Signaling Inhibition
The functional consequence of ROCK inhibition within cells is the modulation of downstream signaling pathways. A key substrate of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits myosin light chain phosphatase activity, leading to increased phosphorylation of the myosin light chain (MLC) and subsequent cellular contraction and stress fiber formation. Western blotting is a standard method to quantify the levels of phosphorylated MYPT1 (p-MYPT1) as a direct readout of ROCK activity in cells.
| Assay | This compound | Y-27632 | Fasudil |
| p-MYPT1 Inhibition (EC50) | Data Not Available | Concentration-dependent inhibition observed | Concentration-dependent inhibition observed |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Biochemical Kinase Assay (General Protocol)
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant ROCK1 or ROCK2 enzyme, a specific peptide substrate (e.g., a derivative of MYPT1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound, Y-27632, or Fasudil) or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding a final concentration of ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based assays like ADP-Glo™). Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate (B84403) on a filter and measuring with a scintillation counter. For non-radiometric assays, the amount of ADP produced can be measured using a luciferase-based system.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay (General Protocol)
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-ROCK1 or NanoLuc®-ROCK2 fusion protein. Seed the transfected cells into a multi-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified time (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the ROCK kinase to the wells.
-
Signal Detection: Add the Nano-Glo® substrate to measure the NanoLuc® luminescence (donor) and a filter set to measure the tracer fluorescence (acceptor). The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: Plot the BRET ratio against the logarithm of the compound concentration. A decrease in the BRET signal indicates displacement of the tracer by the compound. Fit the data to determine the IC50 of target engagement in live cells.
Cellular Thermal Shift Assay (CETSA) (General Protocol)
-
Cell Treatment: Culture cells to a suitable confluency and treat with the test compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble ROCK1 or ROCK2 in the supernatant of each sample using Western blotting with specific antibodies.
-
Data Analysis: For each temperature point, quantify the band intensity. Plot the normalized amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound (ΔTm) indicates target stabilization and engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature and varying the compound concentration to determine an EC50 for target engagement.
Western Blot for p-MYPT1
-
Cell Culture and Treatment: Plate cells (e.g., vascular smooth muscle cells or a relevant cancer cell line) and grow to 70-80% confluency. Treat the cells with various concentrations of the ROCK inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated MYPT1 (e.g., at Thr696 or Thr853). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MYPT1 signal to a loading control (e.g., GAPDH or total MYPT1) to determine the relative change in phosphorylation upon inhibitor treatment. Plot the normalized p-MYPT1 levels against the inhibitor concentration to determine the EC50 for the inhibition of downstream signaling.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to H-0104 Dihydrochloride and its Alternatives
For researchers and drug development professionals engaged in the study of Rho-associated coiled-coil containing protein kinase (ROCK) signaling, the selection of a potent and selective inhibitor is paramount. H-0104 dihydrochloride (B599025) has emerged as a tool compound in this area, recognized for its activity as a ROCK inhibitor.[1][2] However, a comprehensive understanding of its cross-reactivity and selectivity profile is crucial for the accurate interpretation of experimental results and for advancing therapeutic development. This guide provides a comparative analysis of H-0104 dihydrochloride with other well-characterized ROCK inhibitors, supported by available experimental data and detailed methodologies.
Lack of Publicly Available Data for this compound
Despite its classification as a ROCK inhibitor, a thorough search of publicly available scientific literature and commercial supplier databases did not yield specific quantitative data regarding the cross-reactivity and selectivity profile of this compound. Information such as IC50 or Ki values against a panel of kinases, or binding affinities to various receptors and transporters, is not readily accessible. This absence of data presents a significant challenge in directly comparing its performance with other established ROCK inhibitors. Researchers using this compound are encouraged to perform their own comprehensive selectivity profiling to ensure the validity of their findings.
Comparative Analysis of Alternative ROCK Inhibitors
In the absence of specific data for this compound, this guide presents a comparison of several widely used and well-profiled ROCK inhibitors: Y-27632, Fasudil, and GSK429286. These compounds serve as valuable alternatives and their known selectivity profiles provide a benchmark for the field.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of Y-27632, Fasudil (and its active metabolite Hydroxyfasudil), and GSK429286 against ROCK1, ROCK2, and a selection of other kinases to illustrate their selectivity.
| Kinase | Y-27632 (Ki, nM) | Fasudil (IC50, µM) | Hydroxyfasudil (IC50, µM) | GSK429286 (IC50, nM) |
| ROCK1 | 140 | - | 0.73 | 14 |
| ROCK2 | 300 | - | 0.72 | 63 |
| PKA | >25,000 | 1.6 (Ki) | - | - |
| PKC | >25,000 | - | - | - |
| MLCK | >25,000 | - | - | - |
| p70S6K | - | - | - | 1940 |
| RSK1 | - | - | - | 780 |
Note: Lower values indicate higher potency. Data is compiled from various sources and assay conditions may vary.
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity profiling, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize kinase inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., ROCK1, ROCK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound (e.g., this compound) and control inhibitors
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the purified kinase, the substrate peptide, and the diluted test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay (for Off-Target Receptor Profiling)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating potential off-target binding.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compound
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the diluted test compound or vehicle control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Determine the IC50 and subsequently the Ki (inhibitory constant) value from the dose-response curve.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Inhibition of the Rho/ROCK signaling pathway by a ROCK inhibitor.
References
A Comparative Analysis of ROCK Inhibitors for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
The advent of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has marked a significant advancement in ophthalmic research and therapy, particularly in the management of glaucoma and corneal endothelial diseases. These small-molecule inhibitors target the ROCK signaling pathway, a crucial regulator of cell shape, adhesion, and motility, offering novel therapeutic avenues. This guide provides a comparative analysis of prominent ROCK inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting the appropriate compound for their specific studies.
Mechanism of Action: The ROCK Signaling Pathway
ROCK inhibitors exert their effects by modulating the actin cytoskeleton. In the trabecular meshwork (TM), the primary site of aqueous humor outflow, ROCK activation leads to increased phosphorylation of Myosin Light Chain (MLC), resulting in actin stress fiber formation and increased cell contractility. This heightened contractility of TM cells increases outflow resistance, leading to elevated intraocular pressure (IOP), a major risk factor for glaucoma. By inhibiting ROCK, these drugs promote the relaxation of TM cells, thereby increasing aqueous humor outflow and lowering IOP.[1] In corneal endothelial cells, ROCK inhibitors have been shown to promote proliferation, enhance adhesion, and suppress apoptosis, aiding in corneal wound healing and the treatment of endothelial dystrophies.[2]
References
Validating the Downstream Effects of H-1152 Dihydrochloride on Myosin Light Chain (MLC) Phosphorylation: A Comparative Guide
This guide provides a comparative analysis of H-1152 dihydrochloride (B599025), a potent Rho-kinase (ROCK) inhibitor, and its effects on the downstream phosphorylation of Myosin Light Chain (MLC). The document is intended for researchers, scientists, and drug development professionals interested in the modulation of the ROCK signaling pathway.
Introduction to H-1152 Dihydrochloride
H-1152 dihydrochloride is a selective, cell-permeable, and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The ROCK family of serine/threonine kinases plays a crucial role in regulating the actin cytoskeleton, thereby influencing a variety of cellular processes including cell adhesion, motility, and contraction. One of the key downstream targets of ROCK is the Myosin Light Chain (MLC), which, upon phosphorylation, triggers the assembly of actin-myosin filaments and subsequent cell contraction. H-1152 exerts its inhibitory effect on this pathway, leading to a reduction in MLC phosphorylation.[4][5]
Comparative Analysis of ROCK Inhibitors on MLC Phosphorylation
The efficacy of H-1152 dihydrochloride is best understood in comparison to other well-established ROCK inhibitors, such as Y-27632 and HA-1077. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of these compounds against ROCK and their subsequent effects on MLC phosphorylation.
| Inhibitor | Target Kinase | Ki (nM) | IC50 (nM) | Effect on MLC Phosphorylation |
| H-1152 dihydrochloride | ROCKII | 1.6[1][2] | 12[2][6] | Potent inhibition[4][5] |
| Y-27632 | ROCK | - | ~100-300 | Inhibition[5][7] |
| HA-1077 (Fasudil) | ROCK | - | ~300 | Inhibition[7] |
Experimental Protocols
To validate the downstream effects of H-1152 dihydrochloride on MLC phosphorylation, a standard Western blot analysis can be employed. This method allows for the quantification of phosphorylated MLC (p-MLC) relative to the total MLC protein.
Protocol: Western Blot for MLC Phosphorylation
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., vascular smooth muscle cells, HeLa cells) to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal levels of MLC phosphorylation.
-
Treat the cells with varying concentrations of H-1152 dihydrochloride (e.g., 0.1, 1, 10 µM) or other ROCK inhibitors (Y-27632, HA-1077) for a predetermined time (e.g., 30-60 minutes).
-
Stimulate the cells with a known ROCK activator, such as lysophosphatidic acid (LPA) or U46619, for 15-30 minutes to induce MLC phosphorylation.[7]
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).
-
Subsequently, probe the membrane with a primary antibody for total MLC as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC signal to the total MLC signal to determine the relative level of MLC phosphorylation.
Visualizing the Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. H-1152 dihydrochloride | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Critical role of Rho proteins in myosin light chain di-phosphorylation during early phase of endothelial barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of H-0104 Dihydrochloride in Kinase Inhibitor Panels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor H-0104 dihydrochloride (B599025) and other well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Due to the limited publicly available kinase panel data for H-0104 dihydrochloride, this document focuses on its primary target family and compares its profile with established ROCK inhibitors like Y-27632 and Fasudil, for which more extensive data exists. This guide aims to offer a framework for assessing kinase inhibitor specificity and provides detailed experimental protocols for generating such data.
Note: this compound is identified as a ROCK inhibitor. However, one report suggests its biological effects may not be solely attributable to ROCK inhibition, highlighting the importance of comprehensive selectivity profiling.
Comparative Analysis of ROCK Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several ROCK inhibitors against their primary targets and a selection of other kinases. This data is crucial for evaluating the selectivity of these compounds. Lower IC50 values indicate higher potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | PKC IC50 (nM) | PKG IC50 (nM) | Other Notable Targets (IC50 nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Y-27632 | 220 (Ki)[1] | 300 (Ki)[1] | >200-fold selectivity over PKC, PKA, MLCK[2] | Data not available | Data not available | |
| Fasudil | 10700[3] | 1900[3] | 4580[4] | 12300[4] | 1650[4] | MSK1 (5000)[5], PRK2 (4000)[5], MAPKAP-K1b (15000)[5] |
| GSK429286A | 14[6][7] | 63[7] | Data not available | Data not available | Data not available | RSK1 (780)[6], p70S6K (1940)[6] |
| Ripasudil | 51[8][9] | 19[8][9] | Data not available | Data not available | Data not available | |
| Netarsudil | Data not available | Data not available | Data not available | Data not available | Data not available | Also inhibits Norepinephrine Transporter (NET)[10][11] |
Experimental Protocols
To generate the quantitative data presented above, various kinase assay methodologies are employed. Below are detailed protocols for two common and robust methods for determining kinase inhibitor potency and selectivity.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of phosphate (B84403) transfer.
a. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
b. Procedure:
-
Prepare the kinase reaction mix containing the kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells of a microplate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-based)
This is a popular non-radioactive method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
a. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitor serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque multi-well plates
-
Luminometer
b. Procedure:
-
Set up the kinase reaction in a white opaque multi-well plate containing the kinase, substrate, ATP, and kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at a controlled temperature for a specific duration to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin (B1168401) for the detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence in each well using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a visual context for the action of these inhibitors and the process of their evaluation, the following diagrams are provided.
Caption: The Rho/ROCK signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
References
- 1. stemcell.com [stemcell.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. dovepress.com [dovepress.com]
- 11. medchemexpress.com [medchemexpress.com]
H-0104 Dihydrochloride: A Comparative Guide to its Expected Effects Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected effects of H-0104 dihydrochloride (B599025), a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, across various cell lines. Due to a lack of extensive publicly available data on H-0104 dihydrochloride's specific effects, this document leverages experimental data from other well-characterized ROCK inhibitors, such as Y-27632 and Fasudil, to project its likely performance. This guide will delve into the underlying signaling pathways, present expected quantitative outcomes in key cellular assays, and provide detailed experimental protocols for researchers looking to investigate this compound or other ROCK inhibitors.
Introduction to this compound and the ROCK Signaling Pathway
This compound is identified as a ROCK inhibitor with significant intraocular pressure (IOP)-lowering activity.[1] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in fundamental cellular processes such as adhesion, migration, proliferation, and apoptosis.[2] Dysregulation of the ROCK pathway is implicated in numerous diseases, including cancer, where it often contributes to tumor progression and metastasis.[2][3]
ROCK inhibitors, including this compound, are expected to modulate these cellular functions by interfering with the downstream signaling cascade of the RhoA GTPase. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin (B1167339) contractility, leading to the formation of stress fibers and focal adhesions, which are essential for cell motility. Conversely, ROCK-mediated phosphorylation of MYPT1 inhibits myosin phosphatase activity, further augmenting MLC phosphorylation. By inhibiting ROCK, compounds like this compound are anticipated to decrease MLC phosphorylation, leading to a reduction in cellular contractility and a subsequent impact on cell migration and invasion.
The Rho/ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating cellular contractility and the points at which inhibitors like this compound are expected to act.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
H-0104 Dihydrochloride: A Chemical Probe for Unraveling ROCK Signaling
A Comparative Guide to ROCK Inhibitors for Researchers, Scientists, and Drug Development Professionals
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Their involvement in various pathologies has rendered them attractive therapeutic targets. Chemical probes that selectively inhibit ROCK activity are invaluable tools for dissecting the intricacies of ROCK signaling pathways and for validating their therapeutic potential. This guide provides a comprehensive comparison of H-0104 dihydrochloride (B599025) with other commonly used ROCK inhibitors, offering a detailed overview of their performance based on available experimental data.
Comparative Analysis of ROCK Inhibitors
The selection of an appropriate ROCK inhibitor is contingent on the specific experimental context, requiring a careful consideration of potency, selectivity, and cellular activity. The following tables summarize the available quantitative data for H-0104 dihydrochloride and other widely used ROCK inhibitors.
| Inhibitor | Target(s) | IC50 / K_i_ (ROCK1) | IC50 / K_i_ (ROCK2) | Key Characteristics |
| This compound | ROCK | Not Reported | Not Reported | Investigated for its significant intraocular pressure (IOP)-lowering activity.[1][2] |
| Y-27632 dihydrochloride | ROCK1, ROCK2 | K_i_ = 220 nM[3] | K_i_ = 300 nM[3] | Widely used, cell-permeable, ATP-competitive inhibitor.[3] |
| Fasudil (B1672074) (HA-1077) | ROCK1, ROCK2 | K_i_ = 0.33 µM | IC50 = 0.158 µM | Clinically approved in Japan and China for cerebral vasospasm.[4] |
| Hydroxyfasudil | ROCK1, ROCK2 | IC50 = 0.73 µM | IC50 = 0.72 µM | Active metabolite of Fasudil.[1] |
| GSK269962A | ROCK1, ROCK2 | IC50 = 1.6 nM | IC50 = 4 nM | Potent and selective inhibitor with anti-inflammatory and vasodilatory activities.[1][5] |
| Ripasudil (K-115) | ROCK1, ROCK2 | IC50 = 51 nM | IC50 = 19 nM | Used for the treatment of glaucoma and ocular hypertension.[6] |
| Belumosudil (KD025) | ROCK2 >> ROCK1 | IC50 = 24 µM | IC50 = 105 nM | Selective ROCK2 inhibitor with anti-fibrotic properties.[3][7] |
Note: IC50 and K_i_ values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
To facilitate the rigorous evaluation of ROCK inhibitors, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize the activity and selectivity of compounds like this compound.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified ROCK protein in the presence of an inhibitor.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP (radiolabeled or non-radiolabeled)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify substrate phosphorylation using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or specific antibodies for non-radiolabeled methods).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of MYPT1 Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block ROCK-mediated phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, HeLa cells)
-
ROCK inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the ROCK inhibitor or vehicle for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize the data, strip the membrane and re-probe with antibodies against total MYPT1 and a loading control.
Cell-Based Assays: Migration and Proliferation
These assays evaluate the functional consequences of ROCK inhibition on cellular behavior.
Cell Migration (Wound Healing Assay):
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing the ROCK inhibitor or vehicle.
-
Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the rate of cell migration into the wounded area.
Cell Proliferation (MTS/MTT Assay):
-
Seed cells at a low density in a 96-well plate.
-
After cell attachment, add media containing various concentrations of the ROCK inhibitor or vehicle.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
Visualizing ROCK Signaling and Experimental Design
To aid in the conceptual understanding of ROCK signaling and the experimental approaches to its study, the following diagrams are provided.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing a novel ROCK inhibitor.
Caption: A decision-making flowchart for selecting a suitable ROCK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of H-0104 Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for H-0104 dihydrochloride (B599025), a potent ROCK inhibitor. While a specific Safety Data Sheet (SDS) for H-0104 dihydrochloride (CAS No. 913636-88-1) is not publicly available, this document outlines general best practices for the disposal of laboratory chemicals of this nature.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the chemical supplier to obtain the specific Safety Data Sheet (SDS) for this compound before handling or disposal. The information provided herein is intended as a general guide and does not supersede the specific instructions and safety precautions outlined in the manufacturer's SDS.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and potential hazards.
| Property | Value |
| CAS Number | 913636-88-1[1][2][3] |
| Molecular Formula | C15H20BrCl2N3O2S[1][3] |
| Molecular Weight | 457.2 g/mol [1] |
General Disposal Procedures for Laboratory Chemicals
The following step-by-step guide outlines a general protocol for the disposal of laboratory chemical waste. These procedures are based on established safety guidelines and should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste.[4] This is a precautionary measure to ensure the highest level of safety.
-
Do Not Dispose in General Trash or Sanitary Sewer: Never dispose of this compound in the regular trash or down the drain.[5][6] Improper disposal can lead to environmental contamination and potential health hazards.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect this compound waste in a designated, properly labeled, and leak-proof container.[4][7]
-
Labeling: The container must be clearly labeled with the full chemical name "this compound" and any known hazard warnings.[8]
-
Incompatible Materials: Store the waste container away from incompatible materials to prevent accidental reactions.[7]
Step 3: Storage of Chemical Waste
-
Secure Location: Store the waste container in a secure, well-ventilated area, such as a designated satellite accumulation area, away from general laboratory traffic.[7][8]
-
Container Integrity: Ensure the container is kept closed except when adding waste to prevent the release of vapors.[4]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[5]
-
Licensed Waste Disposal Service: Your EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all regulatory requirements.[8]
Experimental Protocols
Due to the absence of a specific SDS, detailed experimental protocols for neutralization or other in-lab treatment methods cannot be safely provided. Any attempt to neutralize or treat the chemical waste without proper guidance from an SDS could result in dangerous reactions. The recommended and safest protocol is to collect the waste as described above and have it managed by professional hazardous waste services.
ROCK Signaling Pathway
This compound is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Understanding the pathway it inhibits is crucial for researchers working with this compound. The diagram below illustrates a simplified representation of the ROCK signaling pathway.
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
References
- 1. 913636-88-1|this compound|(2S)-1-[(4-Bromo-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine dihydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:913636-88-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. vumc.org [vumc.org]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. haenseler.ch [haenseler.ch]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling H-0104 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of H-0104 dihydrochloride (B599025), a ROCK inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational plan.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental for the safe handling of H-0104 dihydrochloride. The required PPE varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double chemotherapy gloves, disposable gown, N95 respirator, and face shield/goggles. |
| Solution Preparation | Double chemotherapy gloves, disposable gown, and face shield/goggles. |
| In Vitro / In Vivo Administration | Chemotherapy gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Double chemotherapy gloves, disposable gown, N95 respirator, face shield/goggles, and shoe covers. |
| Waste Disposal | Double chemotherapy gloves and a disposable gown. |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial response for different types of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Aspect | Procedure |
| Handling | Avoid inhalation, contact with eyes, and skin. Avoid the formation of dust and aerosols. Use only in a chemical fume hood or other well-ventilated area.[1][2] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[3] Recommended storage temperature is at room temperature in the continental US, though this may vary elsewhere.[4] |
Spill and Disposal Procedures
A systematic approach to spill cleanup and waste disposal is essential to minimize exposure and environmental contamination.
| Procedure | Description |
| Spill Cleanup | Use full personal protective equipment.[2] Absorb spills with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[3] Decontaminate surfaces and equipment by scrubbing with alcohol.[2] |
| Solid Waste | Collect all contaminated solid waste, including gloves, gowns, weigh paper, and unused compound, in a clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. |
| Final Disposal | Dispose of all waste streams through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[5] |
Experimental Workflow and Safety Checkpoints
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety protocols.
Caption: Standard workflow for handling this compound.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
